Product packaging for GSK3179106(Cat. No.:CAS No. 1884420-19-2)

GSK3179106

Cat. No.: B8067863
CAS No.: 1884420-19-2
M. Wt: 467.4 g/mol
InChI Key: IDXKJSSOUXWLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GSK-3179106 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H21F4N3O4 B8067863 GSK3179106 CAS No. 1884420-19-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]-N-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F4N3O4/c1-4-32-16-9-19(30)27-11-14(16)12-5-6-13(15(23)7-12)8-20(31)28-18-10-17(33-29-18)21(2,3)22(24,25)26/h5-7,9-11H,4,8H2,1-3H3,(H,27,30)(H,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXKJSSOUXWLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)NC=C1C2=CC(=C(C=C2)CC(=O)NC3=NOC(=C3)C(C)(C)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F4N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1627856-64-7, 1884420-19-2
Record name GSK-3179106
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627856647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-(4-ETHOXY-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)-2-FLUOROPHENYL)-N-(5-(1,1,1-TRIFLUORO-2-METHYLPROPAN-2-YL)ISOXAZOL-3-YL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GSK-3179106
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY8BBK4G3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of GSK3179106: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3179106 is a potent, selective, and gut-restricted small molecule inhibitor of the Rearranged during transfection (RET) receptor tyrosine kinase.[1][2][3] Developed as a potential therapeutic for Irritable Bowel Syndrome (IBS), its mechanism of action is centered on the modulation of the enteric nervous system (ENS) through the inhibition of RET signaling.[2][3] This guide provides a detailed technical overview of this compound's mechanism, supported by quantitative data, experimental protocols, and visual diagrams of key pathways and workflows.

Core Mechanism of Action: RET Kinase Inhibition

The primary mechanism of action of this compound is the potent and selective inhibition of RET, a receptor tyrosine kinase crucial for the development and maintenance of the enteric nervous system. RET signaling is activated by glial cell line-derived neurotrophic factor (GDNF) family ligands (GFLs) in conjunction with their co-receptors, the GDNF family receptor α (GFRα). This signaling cascade is vital for neuronal survival, differentiation, and plasticity within the gut.

In conditions such as IBS, alterations in the expression of neurotrophic factors can lead to hypersensitivity and abnormal gut function. By inhibiting the kinase activity of RET, this compound blocks the downstream signaling pathways, thereby aiming to normalize neuronal function and alleviate symptoms of visceral hypersensitivity.

Signaling Pathway

The binding of a GFL-GFRα complex to the RET receptor induces its dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates several downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are critical for neuronal function. This compound, as an ATP-competitive inhibitor, binds to the kinase domain of RET, preventing its autophosphorylation and the subsequent activation of these downstream pathways.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GFL GDNF Family Ligand (GFL) GFRa GFRα Co-receptor GFL->GFRa GFL_GFRa GFL-GFRα Complex RET_inactive RET Receptor (Inactive) GFL_GFRa->RET_inactive Binding RET_active Dimerized & Phosphorylated RET Receptor (Active) RET_inactive->RET_active Dimerization & Autophosphorylation ADP ADP RET_active->ADP Phosphorylation PI3K PI3K RET_active->PI3K Activation RAS RAS RET_active->RAS Activation This compound This compound This compound->RET_active Inhibition ATP ATP AKT AKT PI3K->AKT Neuronal_Function Modulation of Neuronal Function AKT->Neuronal_Function MAPK MAPK RAS->MAPK MAPK->Neuronal_Function

Caption: RET Signaling Pathway and Inhibition by this compound.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro and cellular assays.

In Vitro and Cellular Potency
TargetAssay TypeSpeciesIC50 (nM)Reference
RET KinaseBiochemicalHuman0.3
RET KinaseBiochemicalHuman0.4
RET KinaseBiochemicalRat0.2
RET PhosphorylationCellularHuman (TT cells)11.1
RET PhosphorylationCellularHuman (SK-N-AS cells)4.6
Cell ProliferationCellularHuman (TT cells)25.5
Kinase Selectivity

This compound demonstrates good kinase selectivity. In a screen against over 300 recombinant kinases, only 26 were found to be inhibited at a 1 µM test concentration.

ParameterValueReference
Kinases Screened>300
Kinases Inhibited at 1 µM26
In Vivo Efficacy

The in vivo efficacy of this compound was assessed in a rat model of colonic hypersensitivity by measuring the visceromotor response (VMR) to colorectal distension (CRD).

TreatmentDoseEffect on VMRReference
This compound10 mg/kg (oral, BID for 3.5 days)34-43% inhibition

Experimental Protocols

Biochemical RET Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to measure the binding of the inhibitor to the kinase.

Materials:

  • RET Kinase

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer (Alexa Fluor™ 647-labeled)

  • Kinase Buffer

  • This compound (or test compound)

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the test compound, the RET kinase/Eu-anti-tag antibody mixture, and the kinase tracer.

  • Incubate the plate at room temperature for 60 minutes.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • The ratio of the emissions is calculated and used to determine the percent inhibition and subsequently the IC50 value.

Cellular RET Phosphorylation Assay

This assay measures the ability of this compound to inhibit RET autophosphorylation in a cellular context.

Materials:

  • TT or SK-N-AS cells (expressing RET)

  • Cell culture medium

  • This compound (or test compound)

  • Lysis buffer

  • Antibodies: anti-phospho-RET and total RET

  • Detection reagents (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with a serial dilution of this compound for a specified time.

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration for normalization.

  • Analyze the levels of phosphorylated RET and total RET using Western blotting or an ELISA-based method.

  • Quantify the band intensities and calculate the percent inhibition of RET phosphorylation to determine the IC50 value.

In Vivo Visceromotor Response (VMR) to Colorectal Distension (CRD)

This protocol assesses visceral pain in rats by measuring abdominal muscle contractions in response to colorectal distension.

Materials:

  • Sprague-Dawley rats

  • This compound

  • Vehicle control

  • Colorectal distension balloon catheter

  • Pressure transducer and pump

  • Electromyography (EMG) recording equipment

Procedure:

  • Administer this compound or vehicle to the rats orally for 3.5 days (e.g., 10 mg/kg, BID).

  • Anesthetize the rats and insert the balloon catheter into the colon.

  • Implant EMG electrodes into the abdominal musculature.

  • Allow the rats to recover.

  • During the experiment, inflate the balloon to graded pressures.

  • Record the EMG activity of the abdominal muscles as a measure of the visceromotor response.

  • Analyze the number of abdominal contractions at each pressure level to assess the degree of visceral sensitivity.

VMR_Workflow cluster_dosing Dosing Phase (3.5 days) cluster_surgery Surgical Preparation cluster_experiment Experimental Phase cluster_analysis Data Analysis Dosing Oral administration of This compound or Vehicle Anesthesia Anesthetize Rat Dosing->Anesthesia Catheter Insert Colorectal Balloon Catheter Anesthesia->Catheter EMG Implant Abdominal EMG Electrodes Catheter->EMG Distension Graded Colorectal Distension EMG->Distension Recording Record EMG Activity (Visceromotor Response) Distension->Recording Quantification Quantify Abdominal Contractions Recording->Quantification Comparison Compare this compound vs. Vehicle Quantification->Comparison

Caption: Experimental Workflow for Visceromotor Response (VMR) Assay.
Chemoproteomics for Target Selectivity

To confirm the target engagement and selectivity of this compound in a native biological system, a chemoproteomics approach can be employed.

Procedure:

  • Lyse colon tissue from rats.

  • Incubate the lysate with this compound at various concentrations to allow binding to target proteins.

  • Add a broad-spectrum kinase inhibitor probe that is immobilized on beads (kinobeads) to the lysate. This probe will bind to the ATP-binding site of kinases that are not occupied by this compound.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins.

  • Identify and quantify the eluted proteins using mass spectrometry.

  • The displacement of a kinase from the kinobeads by this compound is measured, and the apparent dissociation constant (Kd) can be determined, confirming RET as the primary target.

Chemoproteomics_Workflow cluster_preparation Sample Preparation cluster_binding Competitive Binding cluster_analysis Analysis Lysate Rat Colon Tissue Lysate Incubation Incubate with This compound Lysate->Incubation Kinobeads Add Kinobeads Incubation->Kinobeads Wash Wash Beads Kinobeads->Wash Elution Elute Bound Proteins Wash->Elution MS Mass Spectrometry (LC-MS/MS) Elution->MS Data Quantify Protein Displacement (Kd) MS->Data

Caption: Chemoproteomics Workflow for Target Identification.

Conclusion

This compound is a highly potent and selective inhibitor of RET kinase. Its mechanism of action, centered on the blockade of RET signaling within the enteric nervous system, has shown promise in preclinical models of visceral hypersensitivity. The gut-restricted nature of the compound minimizes systemic exposure, offering a potentially favorable safety profile for the treatment of conditions like Irritable Bowel Syndrome. The data and protocols outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with this compound or in the broader field of RET kinase inhibition.

References

GSK3179106: A Technical Guide to a Gut-Restricted RET Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK3179106 is a potent and selective, first-in-class, gut-restricted small molecule inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3] Developed as a clinical candidate for the treatment of Irritable Bowel Syndrome (IBS), its mechanism of action centers on the modulation of enteric nervous system (ENS) function through the inhibition of RET signaling.[1][2] This document provides a comprehensive technical overview of this compound, including its inhibitory activity, preclinical and clinical data, and detailed experimental methodologies for key assays.

Introduction to RET Kinase and its Role in the Enteric Nervous System

The RET kinase is a receptor tyrosine kinase crucial for the development and maintenance of the nervous system, including the ENS which governs gastrointestinal (GI) function. RET is activated by glial cell line-derived neurotrophic factor (GDNF) family ligands in conjunction with a GFRα co-receptor. This signaling cascade is vital for neuronal survival, synaptic plasticity, and signal transmission within the gut. Dysregulation of RET signaling, potentially through inflammation or stress-induced expression of neurotrophic factors, is implicated in the pathophysiology of IBS, leading to visceral hypersensitivity and abnormal bowel habits. Inhibition of RET in the ENS presents a novel therapeutic strategy to normalize neuronal function and alleviate IBS symptoms.

Mechanism of Action of this compound

This compound is a pyridone hinge binder that potently and selectively inhibits RET kinase activity. By blocking the ATP binding site of the kinase domain, this compound prevents the autophosphorylation of RET and the subsequent activation of downstream signaling pathways. This targeted inhibition modulates the activity of enteric neurons, thereby reducing visceral hypersensitivity.

Below is a diagram illustrating the RET signaling pathway and the point of inhibition by this compound.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF Family Ligand GDNF Family Ligand GFRα Co-receptor GFRα Co-receptor GDNF Family Ligand->GFRα Co-receptor Binds RET RET GFRα Co-receptor->RET Activates P P RET->P Autophosphorylation Downstream Signaling Downstream Signaling P->Downstream Signaling Activates This compound This compound This compound->RET Inhibits cluster_biochemical Biochemical Assay Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Compound) B Incubate A->B C Detect Phosphorylation (e.g., HTRF) B->C D Calculate IC50 C->D cluster_cellular Cellular Assay Workflow E Plate Cells F Treat with Compound E->F G Lyse Cells (for Phospho-assay) or Incubate (for Proliferation) F->G H Measure Endpoint (e.g., ELISA, XTT) G->H I Calculate IC50 H->I cluster_invivo In Vivo Efficacy Workflow J Induce Colonic Hypersensitivity in Rats K Administer this compound or Vehicle J->K L Measure Visceromotor Response to CRD K->L M Analyze Data L->M

References

GSK3179106: A Technical Overview of a Gut-Restricted RET Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3179106 is a first-in-class, potent, and selective small molecule inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Developed by GlaxoSmithKline, this compound has been investigated as a potential therapeutic for Irritable Bowel Syndrome (IBS).[1][3] The rationale for its development stems from the critical role of RET signaling in the development and maintenance of the enteric nervous system (ENS).[1] Dysregulation of the ENS is believed to contribute to the symptoms of IBS, such as abdominal pain and altered bowel habits. This compound is designed to be gut-restricted, minimizing systemic exposure and potential side effects. This document provides a comprehensive technical overview of the discovery and development of this compound, including its mechanism of action, key preclinical and clinical data, and detailed experimental methodologies.

Discovery and Medicinal Chemistry

The discovery of this compound was the result of a targeted screening effort and subsequent structure-activity relationship (SAR) optimization. The aim was to develop a potent and selective RET inhibitor with physicochemical properties that would limit its absorption from the gastrointestinal tract. The chemical name for this compound is 2-(4-(4-ethoxy-6-oxo-1,6-dihydropyridin-3-yl)-2-fluorophenyl)-N-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)acetamide. The medicinal chemistry campaign focused on optimizing potency, selectivity, and minimizing mutagenicity, leading to the identification of this compound as a clinical candidate.

Mechanism of Action

This compound functions as a potent inhibitor of RET kinase. RET is a receptor tyrosine kinase that, upon binding to its co-receptor/ligand complex (GFRα/GDNF family ligands), undergoes dimerization and autophosphorylation, initiating downstream signaling cascades. These pathways are crucial for neuronal survival, function, and plasticity within the ENS. In conditions like IBS, it is hypothesized that sensitization of colonic afferent neurons contributes to visceral hypersensitivity. By inhibiting RET kinase in the gut, this compound is intended to normalize neuronal function and alleviate the symptoms of IBS.

Below is a diagram illustrating the proposed signaling pathway of RET and the inhibitory action of this compound.

RET_Signaling_Pathway RET Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF GDNF Ligand GFRa GFRα Co-receptor GDNF->GFRa Binds to RET_receptor RET Receptor Tyrosine Kinase GFRa->RET_receptor Activates P_RET Phosphorylated RET (Active) RET_receptor->P_RET Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) P_RET->Downstream_Signaling Initiates Neuronal_Function Neuronal Survival, Function, and Plasticity Downstream_Signaling->Neuronal_Function Regulates This compound This compound This compound->P_RET Inhibits

Caption: RET signaling pathway and its inhibition by this compound.

Preclinical Pharmacology

In Vitro Potency and Selectivity

This compound demonstrated potent inhibition of RET kinase in biochemical assays. Its selectivity was assessed against a broad panel of other kinases.

Table 1: In Vitro Potency and Selectivity of this compound

Target/AssayIC50 (nM)Reference
RET (human, biochemical)0.3
RET (human, biochemical)0.4
RET (rat, biochemical)0.2
RET (cellular)11
VEGFR2273-fold less potent than RET
Kinase Panel (>300 kinases)26 kinases inhibited at 1 µM
Cellular Activity

The inhibitory effect of this compound on RET phosphorylation and cell proliferation was evaluated in various cell lines.

Table 2: Cellular Activity of this compound

Cell LineAssayIC50 (nM)Reference
TT (RET-dependent)Proliferation25.5
SK-N-AS (RET-independent)Proliferation>10,000
A549 (RET-independent)Proliferation>10,000
SK-N-ASRET Phosphorylation4.6
TTRET Phosphorylation11.1
In Vivo Efficacy

The efficacy of this compound was assessed in a rat model of colonic hypersensitivity, a key feature of IBS.

Table 3: In Vivo Efficacy of this compound in a Rat Model of Colonic Hypersensitivity

DoseRoute of AdministrationDosing RegimenOutcomeReference
10 mg/kgOral (p.o.)Twice daily for 3.5 daysReduced visceromotor response to colorectal distension

Pharmacokinetics

Pharmacokinetic studies were conducted in rats to evaluate the distribution of this compound, confirming its gut-restricted properties.

Table 4: Pharmacokinetic Parameters of this compound in Rats

ParameterValueConditionsReference
AUC (plasma)102 ng·h/mL0.06 mg/kg single IV dose
Cmax (plasma)40 ng/mL10 mg/kg oral dose, twice daily for 3.5 days
Cmax (colon contents)287,500 ng/mL10 mg/kg oral dose, twice daily for 3.5 days
Cmax (duodenum)15,713 ng/mL10 mg/kg oral dose, twice daily for 3.5 days
Cmax (jejunum)12,800 ng/mL10 mg/kg oral dose, twice daily for 3.5 days
Cmax (ileum)5,520 ng/mL10 mg/kg oral dose, twice daily for 3.5 days

Clinical Development

This compound progressed to Phase I clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.

Table 5: Overview of Phase I Clinical Trials for this compound

Trial IdentifierStudy DesignPopulationDosingKey FindingsReference
NCT02727283Single-dose, randomized, placebo-controlled16 healthy volunteers10 mg to 800 mgWell tolerated up to 800 mg. Low and less than dose-proportional bioavailability when fasted. Significant food effect observed.
NCT02798991Repeat-dose, randomized, placebo-controlled46 healthy volunteers5 mg to 100 mg once daily; 100 mg and 200 mg twice daily for 14 days with foodWell tolerated up to 400 mg total daily dose. Dose-dependent exposure up to 100 mg but not dose-proportional. Accumulation observed with both once and twice daily dosing.

Experimental Protocols

RET Kinase Inhibition Assay (Biochemical)
  • Principle: To measure the in vitro inhibitory activity of this compound against the RET kinase.

  • Methodology: A standard enzymatic assay format, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, is typically used. The assay measures the phosphorylation of a substrate peptide by the RET kinase domain.

    • Recombinant human RET kinase is incubated with a biotinylated substrate peptide and ATP in an assay buffer.

    • This compound at various concentrations is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and a detection reagent mix containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) is added.

    • After incubation, the TR-FRET signal is read on a compatible plate reader. The signal is proportional to the extent of substrate phosphorylation.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay
  • Principle: To determine the effect of this compound on the proliferation of RET-dependent and RET-independent cancer cell lines.

  • Methodology:

    • Cells (e.g., TT, SK-N-AS, A549) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of this compound or vehicle control.

    • The plates are incubated for a specified period (e.g., 3 to 8 days).

    • Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

    • Luminescence is measured using a plate reader.

    • IC50 values are determined from the dose-response curves.

In Vivo Colonic Hypersensitivity Model
  • Principle: To evaluate the efficacy of this compound in a non-inflammatory rat model of visceral hypersensitivity.

  • Methodology:

    • A transient colonic irritation is induced in rats by a low concentration of acetic acid administered as an enema. This sensitizes the colonic afferent nerves.

    • Rats are treated orally with this compound (e.g., 10 mg/kg, twice daily for 3.5 days) or vehicle.

    • Following the treatment period, colorectal distension is performed by inflating a balloon catheter inserted into the colon to various pressures.

    • The visceromotor response (VMR), typically quantified by counting abdominal muscle contractions, is visually monitored and recorded.

    • The reduction in the VMR in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.

The workflow for the in vivo colonic hypersensitivity experiment is depicted below.

InVivo_Workflow In Vivo Colonic Hypersensitivity Workflow Induction Induce Transient Colonic Irritation (Acetic Acid Enema) Treatment Oral Administration of This compound or Vehicle Induction->Treatment Distension Colorectal Distension (Balloon Inflation) Treatment->Distension Measurement Measure Visceromotor Response (Abdominal Contractions) Distension->Measurement Analysis Compare VMR between Treatment and Vehicle Groups Measurement->Analysis

Caption: Workflow for the in vivo colonic hypersensitivity model.

Conclusion

This compound is a potent, selective, and gut-restricted RET kinase inhibitor that has shown promise in preclinical models of visceral hypersensitivity. Its development was based on a strong scientific rationale targeting the role of the enteric nervous system in Irritable Bowel Syndrome. The first-in-human studies demonstrated that this compound was well-tolerated in healthy volunteers. While there have been no recent reports on its continued development, the data gathered on this compound provides a valuable case study in the design and early-stage evaluation of gut-restricted kinase inhibitors for non-oncological indications.

References

GSK3179106: A Technical Guide to a Gut-Restricted RET Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3179106 is a potent and selective, orally active, small-molecule inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3][4] Developed by GlaxoSmithKline, this compound has been investigated primarily for its potential therapeutic application in irritable bowel syndrome (IBS).[1] Its mechanism of action centers on the modulation of enteric nervous system (ENS) signaling, which is implicated in the pathophysiology of IBS, particularly in visceral hypersensitivity. This compound is designed to be gut-restricted, minimizing systemic exposure and potential side effects.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its chemical structure and key properties are summarized in the table below.

PropertyValueReference
IUPAC Name 4-(4-ethoxy-1,6-dihydro-6-oxo-3-pyridinyl)-2-fluoro-N-[5-(2,2,2-trifluoro-1,1-dimethylethyl)-3-isoxazolyl]-benzeneacetamide
Molecular Formula C22H21F4N3O4
Molecular Weight 467.41 g/mol
CAS Number 1627856-64-7
SMILES O=C(NC1=NOC(C(C)(C)C(F)(F)F)=C1)CC2=CC=C(C(C(OCC)=C3)=CNC3=O)C=C2F
Appearance Solid powder
Solubility Soluble in DMSO (10 mM)

Mechanism of Action and Signaling Pathway

This compound functions as a potent inhibitor of RET, a receptor tyrosine kinase crucial for the development and maintenance of the enteric nervous system. The RET signaling pathway is activated by glial cell line-derived neurotrophic factor (GDNF) family ligands (GFLs), which bind to GFRα co-receptors, leading to the dimerization and autophosphorylation of RET. This initiates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are involved in neuronal survival, differentiation, and plasticity. In the context of IBS, hyperactivity of the RET signaling pathway in the gut is thought to contribute to visceral hypersensitivity. This compound competitively binds to the ATP-binding site of the RET kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GFL GDNF Family Ligand (e.g., GDNF) GFRa GFRα Co-receptor GFL->GFRa binds RET_receptor RET Receptor Tyrosine Kinase GFRa->RET_receptor activates P_RET Phosphorylated RET (Dimerized) RET_receptor->P_RET Dimerization & Autophosphorylation RAS_RAF_MEK_ERK RAS/MAPK Pathway P_RET->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway P_RET->PI3K_AKT Neuronal_Survival Neuronal Survival & Plasticity RAS_RAF_MEK_ERK->Neuronal_Survival PI3K_AKT->Neuronal_Survival Visceral_Sensation Modulation of Visceral Sensation Neuronal_Survival->Visceral_Sensation This compound This compound This compound->P_RET Inhibits Phosphorylation

Caption: RET signaling pathway and inhibition by this compound.

Biological Activity

In Vitro Activity

The inhibitory activity of this compound has been characterized in various in vitro assays, demonstrating its high potency and selectivity for RET kinase.

Assay TypeTarget/Cell LineIC50Reference
Biochemical AssayHuman RET0.4 nM
Biochemical AssayRat RET0.2 nM
Cellular Assay (RET Phosphorylation)SK-N-AS cells4.6 nM
Cellular Assay (RET Phosphorylation)TT cells11.1 nM
Cellular Assay (Proliferation)TT cells (RET-dependent)25.5 nM
Cellular Assay (Proliferation)SK-N-AS, A549 cells (RET-independent)>10 µM
In Vivo Activity

Preclinical studies in rodent models of visceral hypersensitivity, a key feature of IBS, have demonstrated the efficacy of this compound in reducing pain responses.

Animal ModelDosingEffectReference
Rat model of acetic acid-induced visceral hypersensitivity3 or 10 mg/kg, orally, twice daily for 3.5 daysReduced visceromotor response (VMR) to colorectal distension (CRD)
Rat model of acetic acid-induced visceral hypersensitivity10 mg/kg34-43% inhibition in VMR to CRD

Experimental Protocols

The following are representative methodologies for the key experiments used to characterize this compound. These protocols are generalized and may not reflect the exact procedures used in every study.

Biochemical RET Kinase Assay

This assay quantifies the direct inhibition of RET kinase activity by this compound in a cell-free system.

Materials:

  • Recombinant human RET kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • This compound (in DMSO)

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

  • Add a solution of RET kinase and the peptide substrate to the wells of a 384-well plate.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection system like ADP-Glo™.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cellular RET Phosphorylation Assay

This assay measures the ability of this compound to inhibit the autophosphorylation of RET in a cellular context.

Materials:

  • Human cell lines expressing RET (e.g., TT or SK-N-AS cells)

  • Cell culture medium and supplements

  • This compound (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibodies: anti-phospho-RET (e.g., pY905), anti-total-RET

  • Western blot or ELISA reagents and equipment

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO for a specified period (e.g., 2 hours).

  • Lyse the cells using ice-cold lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Analyze the levels of phosphorylated and total RET protein using Western blotting or a sandwich ELISA.

  • For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.

  • Quantify the band intensities and normalize the phosphorylated RET signal to the total RET signal.

  • Determine the IC50 value for the inhibition of RET phosphorylation.

In Vivo Visceromotor Response (VMR) to Colorectal Distension (CRD) in Rats

This in vivo assay assesses visceral pain and the analgesic effects of this compound.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Vehicle control

  • Colorectal distension balloon catheter

  • Pressure transducer and data acquisition system

  • Electromyography (EMG) electrodes and recording system

Procedure:

  • Induce visceral hypersensitivity in rats (e.g., via intra-colonic administration of a mild irritant like acetic acid).

  • Administer this compound or vehicle orally at the desired dose and schedule.

  • Under light anesthesia, insert a lubricated balloon catheter into the descending colon and rectum.

  • Implant EMG electrodes into the abdominal musculature to record the VMR.

  • Allow the animals to recover from anesthesia.

  • Perform graded colorectal distension by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period in between.

  • Record the EMG activity during the baseline and distension periods.

  • Quantify the VMR by calculating the area under the curve (AUC) of the EMG recording during distension and subtracting the baseline activity.

  • Compare the VMR between the this compound-treated and vehicle-treated groups to determine the analgesic effect.

Conclusion

This compound is a highly potent and selective RET kinase inhibitor with a promising preclinical profile for the treatment of irritable bowel syndrome. Its gut-restricted nature and demonstrated efficacy in animal models of visceral hypersensitivity highlight its potential as a targeted therapy with a favorable safety profile. The experimental methodologies outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel RET inhibitors.

References

GSK3179106: A Technical Overview of a Selective RET Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3179106 is a potent and selective, orally active small molecule inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3] Developed initially for the potential treatment of Irritable Bowel Syndrome (IBS), its mechanism of action centers on the modulation of neuronal signaling pathways in the gut.[1][2] This technical guide provides a comprehensive overview of this compound, including its primary target, mechanism of action, key preclinical and clinical data, and detailed experimental methodologies.

Primary Target and Mechanism of Action

The primary molecular target of this compound is the RET (Rearranged during Transfection) receptor tyrosine kinase . RET is a critical component in the signaling pathways of the Glial cell line-Derived Neurotrophic Factor (GDNF) family of ligands (GFLs), which play a pivotal role in the development, survival, and maintenance of neurons, including those of the enteric nervous system.

The activation of RET is a multi-step process. A GFL, such as GDNF, first binds to a specific GFRα co-receptor. This ligand-co-receptor complex then brings two RET molecules together, inducing their dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular kinase domain. This phosphorylation cascade initiates downstream signaling through various pathways, including the RAS/ERK and PI3K/AKT pathways, which are crucial for neuronal function and survival.

This compound acts as a competitive inhibitor at the ATP-binding site of the RET kinase domain, thereby preventing the transfer of phosphate from ATP to the tyrosine residues. This blockade of autophosphorylation effectively halts the downstream signaling cascade, leading to a reduction in neuronal excitability and function. In the context of IBS, this is hypothesized to alleviate visceral hypersensitivity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity

Target/AssaySpeciesIC50 (nM)Notes
RET Kinase (Biochemical Assay)Human0.4Cell-free enzymatic assay.
RET Kinase (Biochemical Assay)Rat0.2Cell-free enzymatic assay.
RET Phosphorylation (Cell-based)SK-N-AS Cells4.6Inhibition of RET autophosphorylation in a cellular context.
RET Phosphorylation (Cell-based)TT Cells11.1Inhibition of RET autophosphorylation in a cellular context.
Cell ProliferationTT Cells25.5RET-dependent thyroid carcinoma cell line.
Cell ProliferationSK-N-AS & A549 Cells>10,000RET-independent cell lines.
Kinase SelectivityHuman>1000-fold vs KDRAssessed against a panel of over 300 kinases.

Table 2: Pharmacokinetic Parameters

SpeciesDose & RouteCmaxTmaxAUCBioavailability
Rat0.06 mg/kg IV----
Rat10 mg/kg Oral (single dose)40 ng/mL (plasma)4 h-Low
Rat10 mg/kg Oral (3.5 days BID)3358 ng/mL (colon)7 h-Gut-restricted
Human10 mg - 800 mg (single dose, fasted)Dose-dependent-Less than dose proportionalLow
Human5 mg - 100 mg (14 days, with food, QD)Dose-dependent up to 100 mg--Significant food effect
Human100 mg & 200 mg (14 days, with food, BID)No significant difference between doses--Accumulation observed

Experimental Protocols

The following are representative, detailed methodologies for key experiments used in the characterization of this compound.

RET Kinase Biochemical Assay

This protocol describes a typical in vitro assay to determine the direct inhibitory activity of this compound on RET kinase.

  • Materials:

    • Recombinant human RET kinase domain

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • ATP (Adenosine triphosphate)

    • This compound (in DMSO)

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well white assay plates

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations.

    • In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).

    • Add 5 µL of a solution containing the RET kinase and the peptide substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for RET.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

TT Cell Proliferation Assay (MTT-based)

This protocol outlines a method to assess the effect of this compound on the proliferation of the RET-dependent TT human medullary thyroid cancer cell line.

  • Materials:

    • TT cells (ATCC® CRL-1803™)

    • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

    • This compound (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well clear flat-bottom tissue culture plates

  • Procedure:

    • Culture TT cells in T75 flasks until they reach 70-80% confluency.

    • Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO (vehicle control).

    • Incubate the cells for the desired treatment period (e.g., 72 hours).

    • After incubation, add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently agitate the plate on a shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

In Vivo Model of Visceral Hypersensitivity in Rats

This protocol describes a common method to induce and assess visceral hypersensitivity in rats, a key preclinical model for IBS.

  • Materials:

    • Male Wistar rats (200-250 g)

    • Acetic acid solution (0.6% in saline)

    • This compound formulation for oral gavage

    • Vehicle control for oral gavage

    • Colorectal distension balloon catheter

    • Pressure transducer and data acquisition system

    • Restraining device

  • Procedure:

    • Induction of Visceral Hypersensitivity:

      • Lightly anesthetize the rats.

      • Instill 1 mL of 0.6% acetic acid solution intracolonically via a catheter inserted 8 cm from the anus.

      • Control animals receive a saline instillation.

      • Allow the animals to recover for a period (e.g., 6 days) during which hypersensitivity develops.

    • Drug Administration:

      • Administer this compound or vehicle orally by gavage at the desired dose (e.g., 10 mg/kg) twice daily for a set period (e.g., 3.5 days) prior to the assessment of visceral sensitivity.

    • Assessment of Visceromotor Response (VMR):

      • On the day of the experiment, insert a lubricated balloon catheter into the colon, with the tip 6-7 cm from the anus.

      • Place the rat in a small restraining device and allow it to acclimate for 30 minutes.

      • Record the visceromotor response, typically quantified by counting the number of abdominal muscle contractions, in response to graded colorectal distension (CRD).

      • CRD is performed by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a short duration (e.g., 20 seconds) with a rest period between each distension.

      • A blinded observer counts the number of abdominal contractions during each distension period.

    • Data Analysis:

      • Compare the number of abdominal contractions at each distension pressure between the this compound-treated group and the vehicle-treated group using appropriate statistical analysis (e.g., two-way ANOVA).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the RET signaling pathway and a typical experimental workflow for evaluating a RET inhibitor.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_erk RAS/ERK Pathway cluster_pi3k_akt PI3K/AKT Pathway GFL GDNF Family Ligand (e.g., GDNF) GFRa GFRα Co-receptor GFL->GFRa Binds RET_monomer1 RET Monomer GFRa->RET_monomer1 Recruits RET_monomer2 RET Monomer GFRa->RET_monomer2 Recruits RET_dimer RET Dimer (Activated) RET_monomer1->RET_dimer Dimerization RET_monomer2->RET_dimer Dimerization P Autophosphorylation RET_dimer->P ADP ADP P->ADP RAS RAS P->RAS PI3K PI3K P->PI3K This compound This compound This compound->P Inhibits ATP ATP ATP->P Phosphate Source RAF RAF RAS->RAF Phosphorylation Cascade MEK MEK RAF->MEK Phosphorylation Cascade ERK ERK MEK->ERK Phosphorylation Cascade Transcription_Factors1 Transcription Factors ERK->Transcription_Factors1 Phosphorylation Cascade Cell_Survival Cell Survival & Differentiation Transcription_Factors1->Cell_Survival AKT AKT PI3K->AKT Phosphorylation Cascade mTOR mTOR AKT->mTOR Phosphorylation Cascade Transcription_Factors2 Transcription Factors mTOR->Transcription_Factors2 Phosphorylation Cascade Transcription_Factors2->Cell_Survival

Caption: The RET signaling pathway is initiated by the binding of a GDNF family ligand (GFL) to its GFRα co-receptor, leading to RET dimerization, autophosphorylation, and activation of downstream pathways like RAS/ERK and PI3K/AKT. This compound inhibits the autophosphorylation step.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Biochemical_Assay Biochemical Kinase Assay (IC50 determination) Cell_Based_Assay Cell-Based Assays (e.g., TT cell proliferation) Biochemical_Assay->Cell_Based_Assay Confirms cellular activity Kinase_Selectivity Kinase Selectivity Profiling Cell_Based_Assay->Kinase_Selectivity Assesses off-target effects PK_Studies Pharmacokinetic Studies (Rat, Human) Kinase_Selectivity->PK_Studies Informs in vivo study design Efficacy_Models Efficacy Models (e.g., Visceral Hypersensitivity) PK_Studies->Efficacy_Models Correlates exposure with effect Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies Evaluates safety profile Phase1 Phase I Clinical Trials (Safety, Tolerability, PK in healthy volunteers) Tox_Studies->Phase1 Supports human trials

Caption: A typical preclinical to early clinical development workflow for a targeted inhibitor like this compound involves a series of in vitro and in vivo studies to characterize its potency, selectivity, pharmacokinetics, efficacy, and safety before proceeding to human clinical trials.

References

The Selective RET Kinase Inhibitor GSK3179106: A Technical Guide for Studying RET Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK3179106, a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. This document details the core data surrounding this compound, outlines experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to equip researchers with the necessary information to effectively utilize this compound as a tool to investigate RET signaling in various biological contexts, particularly in the study of visceral pain and irritable bowel syndrome (IBS).

Core Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its activity across different assays and models.

Table 1: In Vitro Efficacy of this compound

Assay TypeTarget/Cell LineSpeciesIC50 (nM)Reference
Biochemical Kinase AssayRETHuman0.4[1]
Biochemical Kinase AssayRETRat0.2[1]
Cell Proliferation AssayTT (RET-dependent)Human25.5[1]
Cell Proliferation AssaySK-N-AS (RET-independent)Human>10,000[1]
Cell Proliferation AssayA549 (RET-independent)Human>10,000[1]
RET Phosphorylation AssaySK-N-ASHuman4.6
RET Phosphorylation AssayTTHuman11.1

Table 2: In Vivo Efficacy of this compound in a Rat Model of Visceral Hypersensitivity

Animal ModelTreatmentDosageAdministration RouteEffectReference
Acetic Acid-Induced Colonic HypersensitivityThis compound3 or 10 mg/kg (BID for 3.5 days)Oral34-43% reduction in visceromotor response (VMR) to colorectal distension (CRD) at 10 mg/kg.

RET Signaling Pathway

This compound inhibits the kinase activity of the RET receptor, thereby blocking its downstream signaling cascades. The RET signaling pathway is crucial for neuronal development and function. Its aberrant activation is implicated in certain cancers and, as emerging evidence suggests, in the sensitization of neurons involved in visceral pain.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_plcg PLCγ Pathway GDNF Family Ligands GDNF Family Ligands GFRα Co-receptor GFRα Co-receptor GDNF Family Ligands->GFRα Co-receptor Binds RET Receptor RET Receptor GFRα Co-receptor->RET Receptor Activates P P RET Receptor->P Autophosphorylation PI3K PI3K P->PI3K RAS RAS P->RAS PLCγ PLCγ P->PLCγ This compound This compound This compound->RET Receptor Inhibits PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates Cell Survival\n& Proliferation Cell Survival & Proliferation AKT->Cell Survival\n& Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression\n& Cell Growth Gene Expression & Cell Growth ERK->Gene Expression\n& Cell Growth IP3 IP3 PLCγ->IP3 Generates DAG DAG PLCγ->DAG Generates Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC PKC DAG->PKC Activates Cellular Responses Cellular Responses PKC->Cellular Responses

Diagram 1: Simplified RET Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Biochemical RET Kinase Assay

This protocol outlines the determination of the in vitro inhibitory activity of this compound against recombinant RET kinase.

Objective: To determine the IC50 value of this compound against human and rat RET kinase.

Materials:

  • Recombinant human or rat RET kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • RET kinase substrate (e.g., IGF1Rtide)

  • This compound (serially diluted)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in the kinase buffer.

  • In a 384-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.

  • Add the RET kinase enzyme to all wells except the negative control.

  • Add the RET kinase substrate to all wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Prepare_Dilutions Prepare serial dilutions of this compound Add_Inhibitor Add this compound/vehicle to 384-well plate Prepare_Dilutions->Add_Inhibitor Prepare_Reagents Prepare kinase, substrate, and ATP solutions Add_Enzyme Add RET kinase Prepare_Reagents->Add_Enzyme Add_Inhibitor->Add_Enzyme Add_Substrate Add substrate Add_Enzyme->Add_Substrate Start_Reaction Add ATP to initiate reaction Add_Substrate->Start_Reaction Incubate Incubate at RT (e.g., 60 min) Start_Reaction->Incubate Stop_Reaction Stop reaction and detect ADP (e.g., ADP-Glo™) Incubate->Stop_Reaction Read_Plate Read luminescence Stop_Reaction->Read_Plate Calculate_IC50 Calculate % inhibition and determine IC50 value Read_Plate->Calculate_IC50

Diagram 2: Workflow for the biochemical RET kinase assay.
Cell Proliferation Assay (MTT Assay)

This protocol describes the assessment of the effect of this compound on the proliferation of RET-dependent and RET-independent cancer cell lines.

Objective: To determine the IC50 value of this compound on the proliferation of TT, SK-N-AS, and A549 cells.

Materials:

  • TT, SK-N-AS, and A549 cell lines

  • Complete cell culture medium

  • This compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing serial dilutions of this compound or vehicle (DMSO).

  • Incubate the plates for the specified duration (e.g., 3 days for SK-N-AS and A549 cells, 8 days for TT cells).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.

  • Calculate the percent inhibition of cell proliferation for each concentration of this compound and determine the IC50 value.

Cell_Proliferation_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_mtt MTT Assay cluster_analysis Analysis Seed_Cells Seed cells in 96-well plate and allow to adhere Treat_Cells Treat with serial dilutions of this compound Seed_Cells->Treat_Cells Incubate_Cells Incubate for specified duration (3-8 days) Treat_Cells->Incubate_Cells Add_MTT Add MTT solution and incubate (3-4 hours) Incubate_Cells->Add_MTT Remove_Medium Remove medium Add_MTT->Remove_Medium Solubilize Add solubilization solution Remove_Medium->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate % inhibition and determine IC50 value Measure_Absorbance->Calculate_IC50 In_Vivo_Workflow cluster_induction Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_analysis_vivo Data Analysis Anesthetize Anesthetize rats Induce_Hypersensitivity Instill acetic acid into the colon Anesthetize->Induce_Hypersensitivity Recover Allow rats to recover Induce_Hypersensitivity->Recover Administer_Drug Administer this compound or vehicle orally (BID for 3.5 days) Recover->Administer_Drug Insert_Catheter Insert colorectal distension catheter Administer_Drug->Insert_Catheter Acclimatize Acclimatize rats Insert_Catheter->Acclimatize Perform_CRD Perform graded colorectal distension (CRD) Acclimatize->Perform_CRD Record_VMR Record visceromotor response (VMR) Perform_CRD->Record_VMR Quantify_VMR Quantify VMR scores Record_VMR->Quantify_VMR Compare_Groups Compare treatment vs. vehicle groups Quantify_VMR->Compare_Groups Determine_Efficacy Determine % inhibition of VMR Compare_Groups->Determine_Efficacy

References

The Role of GSK3179106 in Enteric Nervous System Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enteric nervous system (ENS), often referred to as the "second brain," is a complex network of neurons that governs gastrointestinal function. Dysregulation of the ENS is implicated in various disorders, most notably Irritable Bowel Syndrome (IBS), which is characterized by chronic abdominal pain and altered bowel habits. A key therapeutic target in this area is the Rearranged during transfection (RET) receptor tyrosine kinase, a critical component in the development and maintenance of the ENS. GSK3179106 has emerged as a potent, selective, and gut-restricted inhibitor of RET kinase, showing promise in preclinical models of visceral hypersensitivity, a hallmark of IBS. This technical guide provides an in-depth overview of the role of this compound in ENS research, with a focus on its mechanism of action, experimental evaluation, and relevant protocols.

Mechanism of Action: RET Kinase Inhibition

This compound is a small molecule inhibitor that targets the RET receptor tyrosine kinase.[1] The RET signaling pathway is crucial for the normal development, survival, and function of enteric neurons.[2] This pathway is activated by the binding of glial cell line-derived neurotrophic factor (GDNF) family ligands to their corresponding GFRα co-receptors, which then recruit and activate RET.

By selectively inhibiting RET kinase, this compound effectively dampens the downstream signaling cascades that contribute to neuronal sensitization and hyperactivity in pathological states. This targeted action within the gastrointestinal tract makes it a promising candidate for treating visceral pain associated with IBS without systemic side effects.

RET Signaling Pathway in the Enteric Nervous System

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF GDNF Ligand GFRa GFRα Co-receptor GDNF->GFRa Binds RET RET Receptor Tyrosine Kinase GFRa->RET Recruits & Activates P_RET Phosphorylated RET (Active) RET->P_RET Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) P_RET->Downstream Neuronal_Function Modulation of Neuronal Function (Survival, Plasticity, Sensitization) Downstream->Neuronal_Function This compound This compound This compound->P_RET Inhibits InVivo_Workflow cluster_induction Hypersensitivity Induction cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Induction Induce Visceral Hypersensitivity (Acetic Acid, TNBS, or Stress) Treatment Administer this compound or Vehicle (e.g., 10 mg/kg, p.o., BID for 3.5 days) Induction->Treatment CRD Colorectal Distension (CRD) (Graded pressure application) Treatment->CRD VMR Measure Visceromotor Response (VMR) (Abdominal contractions or EMG) CRD->VMR Analysis Compare VMR between Treatment and Control Groups VMR->Analysis

References

Preclinical Profile of GSK3179106: A Gut-Restricted RET Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK3179106 is a potent and selective, gut-restricted inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Developed as a potential therapeutic for Irritable Bowel Syndrome (IBS), its preclinical data demonstrates significant engagement of the RET target in the gastrointestinal tract, leading to the attenuation of visceral hypersensitivity.[2][3] This guide provides a comprehensive summary of the available preclinical data for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile, presented in a format tailored for researchers and drug development professionals.

Mechanism of Action

This compound functions as a small molecule inhibitor that targets the kinase activity of the RET receptor.[1] RET is a receptor tyrosine kinase crucial for the development and maintenance of the enteric nervous system. It is activated by glial cell line-derived neurotrophic factor (GDNF) family ligands, which bind to their corresponding GFRα co-receptors. This ligand-receptor complex induces RET dimerization and autophosphorylation, initiating downstream signaling cascades that regulate neuronal survival, function, and plasticity. In conditions such as IBS, alterations in these signaling pathways are thought to contribute to visceral hypersensitivity. By inhibiting RET kinase activity, this compound modulates enteric nervous system signaling, thereby reducing pain and discomfort associated with IBS.

This compound Mechanism of Action GDNF GDNF Ligand GFRa GFRα Co-receptor GDNF->GFRa Binds RET RET Receptor Tyrosine Kinase GFRa->RET Activates P_RET Phosphorylated RET (Active) RET->P_RET Autophosphorylation This compound This compound This compound->RET Inhibits Downstream Downstream Signaling (e.g., ERK, AKT) P_RET->Downstream Initiates Neuronal Neuronal Survival & Function Downstream->Neuronal Hypersensitivity Visceral Hypersensitivity Neuronal->Hypersensitivity Modulates

Figure 1: Simplified signaling pathway of RET kinase and the inhibitory action of this compound.

Quantitative Data Summary

The preclinical development of this compound has generated a substantial amount of quantitative data, which is summarized in the tables below for ease of comparison.

Table 1: In Vitro Potency and Selectivity
TargetAssay TypeSpeciesIC50 (nM)Reference(s)
RETBiochemicalHuman0.3 - 0.4
RETBiochemicalRat0.2
RET (Phosphorylation)Cellular (TT cells)Human11 - 11.1
RET (Phosphorylation)Cellular (SK-N-AS cells)Human4.6
KDR (VEGFR2)BiochemicalHuman-
Other Kinases (>300)Biochemical->1000 (for most)

Inhibition of 26 out of >300 kinases was observed at a 1 µM concentration.

Table 2: In Vitro Cell Proliferation
Cell LineRET DependenceSpeciesIC50 (nM)Reference(s)
TTDependentHuman25.5
SK-N-ASIndependentHuman>10,000
A549IndependentHuman>10,000
Table 3: In Vivo Efficacy in a Rat Model of Colonic Hypersensitivity
ParameterTreatment GroupResultReference(s)
Visceromotor Response (VMR) to Colorectal Distension (CRD)This compound (10 mg/kg, oral, BID for 3.5 days)34-43% inhibition
Table 4: Pharmacokinetic Parameters in Male Sprague-Dawley Rats
RouteDoseParameterValueReference(s)
Intravenous (IV)0.06 mg/kgAUC102 ng·h/mL
Oral (PO)10 mg/kg (BID for 3.5 days)Cmax (Plasma)40 ng/mL
Oral (PO)10 mg/kg (BID for 3.5 days)Cmax (Colon)3358 ng/g

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below.

In Vitro Assays

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the RET kinase.

Biochemical RET Kinase Inhibition Assay Workflow start Start reagents Prepare Reagents: - Recombinant RET Kinase - Kinase Buffer - ATP - Substrate (e.g., Poly-Glu,Tyr 4:1) start->reagents compound Prepare this compound Serial Dilutions start->compound incubate1 Incubate RET Kinase with This compound reagents->incubate1 compound->incubate1 add_atp Initiate Reaction with ATP/Substrate Mix incubate1->add_atp incubate2 Incubate at Room Temperature add_atp->incubate2 detect Detect Kinase Activity (e.g., HTRF, Radiometric) incubate2->detect analyze Data Analysis: Calculate IC50 detect->analyze end End analyze->end

Figure 2: Workflow for the biochemical RET kinase inhibition assay.

  • Protocol: A homogeneous time-resolved fluorescence (HTRF) assay is a common format.

    • Recombinant human or rat RET kinase is incubated with varying concentrations of this compound in a suitable kinase buffer.

    • The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a biotinylated peptide).

    • The reaction is allowed to proceed for a defined period at room temperature.

    • The reaction is stopped, and the level of substrate phosphorylation is detected using a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

    • The HTRF signal is measured on a compatible plate reader, and the IC50 values are calculated from the resulting dose-response curves.

This assay measures the ability of this compound to inhibit RET autophosphorylation in a cellular context.

  • Cell Lines:

    • TT cells: A human medullary thyroid carcinoma cell line with a constitutively active RET C634W mutation.

    • SK-N-AS cells: A human neuroblastoma cell line expressing wild-type RET.

  • Protocol (Western Blotting):

    • Cells are seeded in appropriate culture vessels and allowed to adhere.

    • Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 2 hours).

    • For cell lines with non-constitutively active RET (e.g., SK-N-AS), stimulation with a RET ligand like GDNF may be required to induce phosphorylation.

    • Following treatment, cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with a primary antibody specific for phosphorylated RET (p-RET).

    • The membrane is subsequently stripped and re-probed with an antibody for total RET to normalize for protein loading.

    • Bands are visualized using an appropriate secondary antibody and chemiluminescent substrate.

    • Densitometry is used to quantify the inhibition of RET phosphorylation and calculate IC50 values.

This assay assesses the impact of this compound on the growth of RET-dependent and -independent cancer cell lines.

  • Cell Lines:

    • TT cells (RET-dependent)

    • SK-N-AS and A549 cells (RET-independent)

  • Protocol (MTT/XTT Assay):

    • Cells are seeded in 96-well plates at an optimized density and allowed to attach overnight.

    • The cells are then treated with various concentrations of this compound (e.g., 10 nM to 100 µM) for an extended period (e.g., 3 days for SK-N-AS and A549, 8 days for TT cells).

    • At the end of the treatment period, a tetrazolium salt solution (MTT or XTT) is added to each well.

    • The plates are incubated for a few hours to allow metabolically active cells to reduce the tetrazolium salt into a colored formazan product.

    • If using MTT, a solubilizing agent (e.g., DMSO or SDS-HCl) is added to dissolve the formazan crystals.

    • The absorbance is measured on a microplate reader at the appropriate wavelength.

    • The percentage of cell proliferation inhibition is calculated relative to vehicle-treated control cells, and IC50 values are determined.

In Vivo Assays

This model evaluates the in vivo efficacy of this compound in reducing visceral pain.

In Vivo Colonic Hypersensitivity Model Workflow start Start acclimatize Acclimatize Male Sprague-Dawley Rats start->acclimatize induce Induce Colonic Hypersensitivity (e.g., Acetic Acid Enema) acclimatize->induce dose Administer this compound or Vehicle (e.g., 10 mg/kg, PO, BID for 3.5 days) induce->dose crd Perform Colorectal Distension (CRD) (Graded Pressures: 0-60 mmHg) dose->crd measure Measure Visceromotor Response (VMR) (Abdominal Contractions) crd->measure analyze Data Analysis: Compare VMR between groups measure->analyze end End analyze->end

Figure 3: Workflow for the in vivo rodent model of colonic hypersensitivity.

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Induction of Hypersensitivity: A non-inflammatory colonic hypersensitivity can be induced by a low-concentration acetic acid enema, which transiently sensitizes colonic afferent nerves.

  • Dosing: this compound is administered orally. A typical dosing regimen is 10 mg/kg twice daily (BID) for 3.5 days.

  • Measurement of Visceromotor Response (VMR):

    • A balloon catheter is inserted into the colon of the rat.

    • The balloon is inflated to graded pressures (e.g., 0, 20, 40, 60 mmHg) for a set duration (e.g., 10-20 seconds).

    • The visceromotor response, typically quantified by visually counting the number of abdominal contractions, is recorded for each pressure level.

    • The number of contractions in the this compound-treated group is compared to the vehicle-treated group to determine the percentage of inhibition.

Safety and Pharmacokinetics

Preclinical safety studies indicated that this compound has a favorable safety profile. It was found to have a clean genotoxicity profile with no embedded liabilities. Pharmacokinetic studies in rats demonstrated that after oral administration, this compound is gut-restricted, with significantly higher concentrations in the colon compared to plasma. This gut-restriction is a key feature, potentially minimizing systemic side effects. First-in-human studies have also been conducted to evaluate the safety, tolerability, and pharmacokinetics in healthy volunteers.

Conclusion

The preclinical data for this compound strongly support its development as a gut-restricted RET kinase inhibitor for the treatment of IBS. Its high potency and selectivity for RET, coupled with its demonstrated efficacy in attenuating visceral hypersensitivity in rodent models, provide a solid foundation for its therapeutic potential. The favorable pharmacokinetic profile, characterized by high concentrations in the gut and low systemic exposure, suggests a promising safety margin. This comprehensive summary of the preclinical data serves as a valuable resource for researchers and professionals in the field of gastroenterology and drug development.

References

A Comprehensive Technical Review of GSK3179106: A Gut-Restricted RET Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3179106 (CAS Number: 1627856-64-7) is a potent, selective, and orally active small molecule inhibitor of the Rearranged during transfection (RET) receptor tyrosine kinase.[1][2][3][4][5] Developed as a first-in-class, gut-restricted therapeutic agent, its primary indication under investigation is for the treatment of Irritable Bowel Syndrome (IBS). The rationale for its development stems from the crucial role of RET signaling in the enteric nervous system (ENS), which regulates many functions of the gastrointestinal (GI) tract. Dysregulation of this pathway is believed to contribute to the pathophysiology of IBS, including visceral hypersensitivity. This compound is designed to act locally in the gut, thereby minimizing systemic exposure and potential side effects.

Chemical Properties

This compound is a pyridone hinge binder. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 1627856-64-7
Molecular Formula C22H21F4N3O4
Molecular Weight 467.41 g/mol
Synonyms RET Kinase Inhibitor 1
Appearance Crystalline solid
Solubility DMSO: 50 mg/mL, DMF: 50 mg/mL, Ethanol: 25 mg/mL, DMSO:PBS (pH 7.2) (1:3): 0.25 mg/mL
SMILES CCOc1cc(=O)[nH]cc1-c2ccc(CC(=O)Nc3cc(C(C)(C)C(F)(F)F)on3)c(c2)F
InChIKey IDXKJSSOUXWLDB-UHFFFAOYSA-N

Mechanism of Action: RET Kinase Inhibition

The RET receptor tyrosine kinase is a key component of the enteric nervous system. Its signaling is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) to a GFRα co-receptor, which then recruits and activates the RET receptor. This activation is critical for the development, maintenance, and function of enteric neurons, influencing synaptic transmission and neuronal plasticity. In conditions like IBS, hyperactivity of this pathway may lead to visceral hypersensitivity.

This compound acts as a potent inhibitor of RET kinase, thereby modulating neuronal signaling in the gut.

RET Signaling Pathway and Inhibition by this compound cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular GDNF Ligand GDNF Ligand GFRα Co-receptor GFRα Co-receptor GDNF Ligand->GFRα Co-receptor Binds RET Receptor RET Receptor GFRα Co-receptor->RET Receptor Activates Downstream Signaling Downstream Signaling RET Receptor->Downstream Signaling Phosphorylates Neuronal Function Neuronal Function Downstream Signaling->Neuronal Function Regulates This compound This compound This compound->RET Receptor Inhibits

RET Signaling Pathway and Inhibition by this compound

Pharmacological and Pharmacokinetic Profile

In Vitro Pharmacology

This compound demonstrates high potency against RET kinase in both biochemical and cellular assays. It also shows good selectivity over other kinases, such as VEGFR2/KDR.

Assay TypeTargetSpeciesIC50Reference
Biochemical Assay RETHuman0.3 nM, 0.4 nM
RETRat0.2 nM
VEGFR2/KDRHuman109 nM
Cellular Assay RET PhosphorylationHuman (SK-N-AS cells)4.6 nM
RET PhosphorylationHuman (TT cells)11 nM, 11.1 nM
Cell ProliferationHuman (TT cells)25.5 nM
Pharmacokinetics

A key feature of this compound is its gut-restricted nature, leading to high concentrations in the gastrointestinal tract and low systemic exposure after oral administration.

Preclinical Pharmacokinetics in Rats

ParameterTissue/FluidCmax (ng/mL)Tmax (h)Reference
Oral (10 mg/kg, 3.5 days, BID) Plasma404
Colon Tissue33587
Colon Contents2875007
Duodenum157130
Jejunum128001
Ileum55202
Intravenous (0.06 mg/kg, single dose) Plasma AUC102 ng·h/mLN/A

Clinical Pharmacokinetics in Healthy Volunteers

First-in-human studies have shown that this compound is generally well-tolerated. Key pharmacokinetic findings include:

  • Low and less than dose-proportional bioavailability with single fasted doses.

  • A significant food effect was observed, with increased drug exposure when administered with food.

  • Dose-dependency was observed up to 100 mg with repeat dosing with food, but it was not dose-proportional.

  • Accumulation of the drug was seen with both once-daily (QD) and twice-daily (BID) dosing.

Preclinical and Clinical Studies

Preclinical Efficacy

Preclinical studies in various rodent models of colonic hypersensitivity have demonstrated the potential of this compound to alleviate visceral pain, a key symptom of IBS. Oral administration of this compound at 10 mg/kg for 3.5 days (BID) significantly reduced the visceromotor response to colorectal distension in rats with colonic hypersensitivity induced by acetic acid.

Clinical Development

This compound has undergone Phase 1 clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.

Phase 1 Single Ascending Dose Study (NCT02727283)

  • Design: Randomized, double-blind, placebo-controlled, single-dose crossover study.

  • Population: 16 healthy volunteers.

  • Dose Range: 10 mg to 800 mg.

  • Key Findings: Single doses up to 800 mg were well-tolerated with no safety concerns.

Phase 1 Multiple Ascending Dose Study (NCT02798991)

  • Design: Randomized, double-blind, placebo-controlled, repeat-dose, ascending cohort study.

  • Population: 46 healthy subjects.

  • Dosing Regimen: Dosed for 14 days with food.

    • Once daily (QD): 5 mg to 100 mg.

    • Twice daily (BID): 100 mg and 200 mg.

  • Key Findings: Repeat doses were well-tolerated. No significant differences in exposure were observed between the 100 mg and 200 mg BID doses.

Experimental Protocols

In Vitro RET Kinase Inhibition Assay
  • Methodology: A biochemical homogeneous time-resolved fluorescence (HTRF) assay was used to determine the effect of this compound on human and rat RET enzymatic activity.

  • Procedure: The assay typically involves incubating the purified RET kinase enzyme with a substrate, ATP, and varying concentrations of the inhibitor (this compound). The enzymatic activity is then measured by detecting the product formation, often through a fluorescence-based method.

  • Data Analysis: The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is calculated from the dose-response curve.

Cell-Based RET Phosphorylation Assay
  • Cell Lines:

    • SK-N-AS: A human neuroblastoma cell line expressing wild-type RET kinase.

    • TT: A human medullary thyroid carcinoma cell line with a constitutively active RET kinase.

  • Procedure: Cells are treated with various concentrations of this compound. Following treatment, cells are lysed, and the level of phosphorylated RET is quantified using methods such as ELISA or Western blotting with phospho-specific antibodies.

  • Data Analysis: IC50 values are determined by plotting the percentage of inhibition of RET phosphorylation against the log concentration of this compound.

Cell Proliferation Assay
  • Cell Lines:

    • TT (RET-dependent)

    • SK-N-AS (RET-independent for proliferation)

    • A549 (RET-independent)

  • Procedure: Cells are plated in 96-well plates and incubated overnight. This compound is then added at various concentrations. Cell proliferation is assessed after a set period (e.g., 3-8 days) using a viability assay, such as one based on ATP content (e.g., CellTiter-Glo).

  • Data Analysis: The IC50 for cell growth inhibition is calculated from the dose-response curves.

Rodent Model of Colonic Hypersensitivity

This in vivo model is used to assess visceral pain and the efficacy of potential treatments.

Experimental Workflow for Colonic Hypersensitivity Model cluster_0 Induction of Hypersensitivity cluster_1 Treatment cluster_2 Assessment of Visceral Pain Acetic Acid Enema Acetic Acid Enema Oral Dosing Oral Dosing Acetic Acid Enema->Oral Dosing Sensitizes Rats Colorectal Distension Colorectal Distension Oral Dosing->Colorectal Distension Vehicle Control Vehicle Control Vehicle Control->Oral Dosing This compound This compound This compound->Oral Dosing Measure VMR Measure VMR Colorectal Distension->Measure VMR Induces Visceromotor Response (VMR)

Workflow for the Colonic Hypersensitivity Model

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Induction of Hypersensitivity: A low concentration of acetic acid is administered as an enema to induce a transient sensitization of colonic afferents.

  • Treatment: Rats are orally administered either vehicle or this compound (e.g., 10 mg/kg, BID for 3.5 days).

  • Assessment: Visceral sensitivity is measured by colorectal distension (CRD). A balloon catheter is inserted into the colon, and graded pressures are applied. The visceromotor response (VMR), typically quantified as the number of abdominal contractions, is visually monitored to assess the severity of visceral pain.

  • Data Analysis: The number of abdominal contractions at different distension pressures is compared between the vehicle- and this compound-treated groups. Statistical analysis, such as a two-way ANOVA, is used to determine significance.

Conclusion

This compound is a novel, potent, and selective RET kinase inhibitor with a unique gut-restricted pharmacokinetic profile. Its mechanism of action, targeting a key pathway in the enteric nervous system, combined with preclinical evidence of efficacy in models of visceral hypersensitivity, supports its development as a potential therapeutic for Irritable Bowel Syndrome. The favorable safety and tolerability profile observed in early clinical trials in healthy volunteers further encourages its continued investigation. This technical overview provides a comprehensive summary of the current knowledge on this compound for the scientific and drug development community.

References

In-Depth Technical Guide: GSK3179106, a Gut-Restricted RET Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK3179106 is a potent, selective, and orally administered small molecule inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase. Developed with a unique gut-restricted profile, it is under investigation as a novel therapeutic for irritable bowel syndrome (IBS). By targeting RET kinase in the enteric nervous system (ENS), this compound aims to modulate neuronal signaling pathways implicated in visceral hypersensitivity, a key contributor to abdominal pain in IBS. This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and early-phase clinical findings. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate a deeper understanding of this first-in-class clinical candidate.

Introduction

Irritable bowel syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, and altered bowel habits, affecting a significant portion of the global population.[1] The pathophysiology of IBS is complex and not fully understood, but visceral hypersensitivity, an increased sensitivity to stimuli in the gut, is a major contributing factor.[1] The enteric nervous system (ENS), the intrinsic nervous system of the gastrointestinal tract, plays a crucial role in regulating gut function and sensation.[1]

The rearranged during transfection (RET) receptor tyrosine kinase is a key signaling molecule in the development and maintenance of the ENS.[1][2] Activation of RET by its co-receptors and glial cell line-derived neurotrophic factor (GDNF) family ligands is essential for neuronal survival, proliferation, and differentiation. Overactivity of the RET signaling pathway in the adult gut is hypothesized to contribute to the neuronal plasticity and hyperinnervation associated with visceral hypersensitivity in IBS.

This compound is a novel, potent, and selective RET kinase inhibitor designed to be gut-restricted, minimizing systemic exposure and potential off-target effects. This targeted approach offers a promising strategy for the treatment of IBS by specifically modulating the underlying neuronal mechanisms of visceral pain within the gastrointestinal tract.

Mechanism of Action

This compound acts as a competitive inhibitor of the ATP-binding site of the RET kinase domain. By blocking the phosphorylation and subsequent activation of RET, this compound effectively downregulates the downstream signaling cascades that contribute to neuronal sensitization and hyper-excitability in the gut.

RET Signaling Pathway in the Enteric Nervous System

The RET signaling pathway is initiated by the binding of a GDNF family ligand (GFL) to its specific GDNF family receptor alpha (GFRα) co-receptor. This ligand-co-receptor complex then recruits and activates the RET receptor tyrosine kinase, leading to autophosphorylation of specific tyrosine residues within its intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for neuronal survival, growth, and plasticity.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GFL GDNF Family Ligand (e.g., GDNF, Neurturin) GFRa GFRα Co-receptor GFL->GFRa RET_receptor RET Receptor Tyrosine Kinase GFRa->RET_receptor Binding and Dimerization P1 P RET_receptor->P1 Autophosphorylation P2 P RET_receptor->P2 Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P1->Downstream_Signaling P2->Downstream_Signaling Neuronal_Effects Neuronal Survival, Growth, and Plasticity Downstream_Signaling->Neuronal_Effects This compound This compound This compound->RET_receptor Inhibition

Caption: Simplified RET signaling pathway and the inhibitory action of this compound.

Data Presentation

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of RET kinase in biochemical and cellular assays.

Target Assay Type Species IC50 (nM) Reference
RETBiochemicalHuman0.3 - 0.4
RETBiochemicalRat0.2
RETCellular (TT cells)Human11 - 25.5
KDR (VEGFR2)BiochemicalHuman20.8

This compound exhibits good kinase selectivity. In a panel of over 300 recombinant kinases, only 26 were inhibited at a concentration of 1 µM. Besides RET, chemoproteomics identified Discoidin Domain Receptor 1 (DDR1) and 2 (DDR2) as potential targets with comparable potency to RET.

In Vivo Efficacy in Preclinical Models

The efficacy of this compound in reducing visceral hypersensitivity has been demonstrated in various rat models of colonic hypersensitivity. Oral administration of this compound at 10 mg/kg for 3.5 days (twice daily) significantly reduced the visceromotor response (VMR) to colorectal distension (CRD).

Model Inducing Agent/Stress Effect on Visceromotor Response (VMR) Reference
Acute Colonic IrritationAcetic Acid EnemaSignificant reduction
Post-inflammatoryTNBS-induced colitisAttenuated response
Adulthood StressWater Avoidance Stress (WAS)Attenuated response
Early Life StressMaternal SeparationDecreased response
Early Life StressLimited NestingDecreased response
Clinical Pharmacokinetics in Healthy Volunteers

First-in-human studies (NCT02727283 and NCT02798991) in healthy volunteers have characterized the pharmacokinetic profile of this compound.

Dosing Regimen Key Findings Reference
Single Ascending Dose (10 mg - 800 mg, fasted)Low bioavailability, less than dose-proportional exposure.
Single Dose with Food (100 mg)Significant food effect observed, increasing exposure.
Repeat Dose (5 mg - 100 mg QD; 100 mg & 200 mg BID, with food)Dose-dependent exposure up to 100 mg, but not dose-proportional. Accumulation observed with both QD and BID dosing. No significant difference in exposure between 100 mg and 200 mg BID.

Note: Specific Cmax, Tmax, and AUC values from the clinical trials are not publicly available in the search results.

Experimental Protocols

In Vitro Assays

A typical biochemical kinase assay for RET inhibition would involve the following steps:

  • Reagents: Recombinant human RET kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and assay buffer.

  • Procedure:

    • A solution of this compound at various concentrations is pre-incubated with the RET kinase in the assay buffer.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based detection (e.g., HTRF), or luminescence (e.g., Kinase-Glo®).

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

The anti-proliferative effect of this compound on the RET-dependent TT human medullary thyroid carcinoma cell line can be assessed using an MTT assay.

  • Cell Culture: TT cells are cultured in appropriate media and conditions.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then treated with various concentrations of this compound or vehicle control.

    • After a specified incubation period (e.g., 8 days for TT cells), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are solubilized with a detergent solution.

    • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.

In Vivo Models

This model is used to assess visceral pain by measuring the visceromotor response (VMR) to colorectal distension (CRD).

  • Animals: Male Sprague-Dawley rats are typically used.

  • Procedure:

    • A mild colonic irritation is induced by a single intracolonic administration of a low concentration of acetic acid.

    • After a recovery period, a balloon catheter is inserted into the colon.

    • The balloon is distended to various pressures (e.g., 20, 40, 60 mmHg) in a graded manner.

    • The VMR, which manifests as abdominal muscle contractions, is visually counted or measured via electromyography (EMG) of the abdominal muscles.

    • This compound or vehicle is administered orally prior to the CRD procedure.

    • A reduction in the number of abdominal contractions at each distension pressure indicates an analgesic effect.

Acetic_Acid_Model_Workflow Start Start Induction Induce Mild Colonic Irritation (Acetic Acid Enema) Start->Induction Dosing Oral Administration of This compound or Vehicle Induction->Dosing CRD Colorectal Distension (CRD) with Balloon Catheter Dosing->CRD Measurement Measure Visceromotor Response (VMR) (Abdominal Contractions or EMG) CRD->Measurement Analysis Compare VMR between Treatment and Vehicle Groups Measurement->Analysis End End Analysis->End

Caption: Workflow for the acetic acid-induced colonic hypersensitivity model.

Conclusion

This compound is a promising, first-in-class, gut-restricted RET kinase inhibitor with a well-defined mechanism of action and a compelling preclinical data package supporting its development for the treatment of IBS. Its potent and selective inhibition of RET kinase, coupled with its efficacy in multiple rodent models of visceral hypersensitivity, highlights its potential to address the unmet need for effective and safe treatments for chronic abdominal pain in IBS. Early clinical data in healthy volunteers have demonstrated that this compound is well-tolerated. Further clinical investigation is warranted to establish the efficacy and safety of this compound in patients with IBS. This technical guide provides a solid foundation for researchers and clinicians interested in the ongoing development of this novel therapeutic agent.

References

Methodological & Application

Application Notes: GSK3179106 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GSK3179106 is a potent, selective, and gut-restricted small molecule inhibitor of the Rearranged during transfection (RET) receptor tyrosine kinase.[1][2][3] As a pyridone hinge binder, it demonstrates high affinity for the RET kinase, a key regulator in the development and function of the enteric nervous system (ENS).[1][2] Dysregulation of RET signaling is implicated in the pathophysiology of Irritable Bowel Syndrome (IBS), and this compound has been developed as a clinical candidate for its treatment. These application notes provide detailed protocols for key in vitro assays to characterize the potency and cellular activity of this compound.

Mechanism of Action

The RET kinase is activated upon binding one of four neurotrophic factors, such as Glial Cell Line-Derived Neurotrophic Factor (GDNF), in conjunction with a specific GPI-anchored co-receptor (GFRα). This binding event induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain, initiating downstream signaling cascades. This compound acts as a competitive inhibitor at the ATP-binding site of the RET kinase, preventing this autophosphorylation and thereby blocking downstream signaling.

cluster_membrane Cell Membrane GFRa GFRα Co-Receptor RET_inactive RET (Inactive) GFRa->RET_inactive Activates RET_dimer Dimerized & Active (Phosphorylated) RET_inactive->RET_dimer Dimerization & Autophosphorylation ADP ADP RET_dimer->ADP Downstream Downstream Signaling (e.g., MAPK, PI3K) RET_dimer->Downstream Activates GDNF GDNF Ligand GDNF->GFRa Binds ATP ATP ATP->RET_dimer GSK This compound GSK->RET_inactive Inhibits start Start reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) start->reagents plate Plate Inhibitor (this compound) and Enzyme (RET Kinase) reagents->plate incubate1 Pre-incubate plate->incubate1 initiate Initiate Reaction (Add ATP/Substrate Mix) incubate1->initiate incubate2 Incubate at RT initiate->incubate2 stop Stop Reaction (Add Detection Reagent) incubate2->stop read Read Signal (e.g., Luminescence, Fluorescence) stop->read analyze Data Analysis (Calculate IC50) read->analyze end End analyze->end start Start culture Culture Cells (e.g., TT cells) start->culture plate_cells Plate cells in 96-well plates culture->plate_cells treat Treat cells with This compound dilutions plate_cells->treat incubate Incubate (e.g., 2-4 hours) treat->incubate lyse Lyse Cells incubate->lyse detect Detect Phospho-RET (e.g., ELISA, Western Blot) lyse->detect analyze Quantify and Analyze (Normalize to total RET or loading control) detect->analyze end End analyze->end

References

Application Notes and Protocols: GSK3179106 in TT Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3179106 is a potent and selective, orally active inhibitor of the Rearranged during transfection (RET) receptor tyrosine kinase.[1][2][3][4][5] The RET signaling pathway, when constitutively activated through mutations, is a key driver in the pathogenesis of certain cancers, including medullary thyroid carcinoma. TT cells, a human medullary thyroid cancer cell line, harbor a C634W mutation in the RET proto-oncogene, leading to ligand-independent dimerization and constitutive activation of the kinase, making them a valuable in vitro model for studying RET-driven oncogenesis and the efficacy of RET inhibitors.

These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in TT cells through cell viability and target phosphorylation assays.

Quantitative Data Summary

The inhibitory activity of this compound in TT cells has been characterized by several key parameters. The IC50 values vary depending on the specific biological endpoint being measured, such as the direct inhibition of RET phosphorylation versus the downstream effect on cell proliferation.

Assay Type Cell Line Parameter Measured IC50 Value (nM) Reference
Cellular AssayTTInhibition of RET phosphorylation11.1
Cellular AssayTTInhibition of RET phosphorylation11
Cell Proliferation AssayTTInhibition of cell proliferation25.5
Biochemical Assay-Human RET kinase inhibition0.4
Biochemical Assay-Rat RET kinase inhibition0.2

Signaling Pathway

The RET receptor tyrosine kinase, upon activation by its ligands (e.g., GDNF), dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell survival, proliferation, and differentiation. In TT cells, a constitutively active RET mutant drives oncogenic signaling. This compound selectively binds to the ATP-binding pocket of RET kinase, inhibiting its autophosphorylation and subsequently blocking downstream signaling pathways.

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response RET RET Receptor Tyrosine Kinase RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RET->RAS_RAF_MEK_ERK P PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RET->PI3K_AKT_mTOR P This compound This compound This compound->RET Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival IC50_Workflow A Seed TT cells in a 96-well plate B Incubate for 24 hours A->B D Treat cells with this compound B->D C Prepare serial dilutions of this compound C->D E Incubate for 8 days D->E F Add cell viability reagent (MTT or AlamarBlue) E->F G Incubate and measure absorbance F->G H Calculate % viability and plot dose-response curve G->H I Determine IC50 value H->I Western_Blot_Workflow A Treat TT cells with this compound B Lyse cells and extract proteins A->B C Quantify protein concentration B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a membrane D->E F Block membrane E->F G Incubate with primary antibody (anti-pRET) F->G H Incubate with secondary antibody G->H I Detect signal (chemiluminescence) H->I J Analyze band intensity I->J

References

Application Notes and Protocols: GSK3179106 in SK-N-AS and A549 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3179106 is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] This document provides detailed application notes and protocols for the use of this compound in two distinct human cancer cell lines: SK-N-AS (neuroblastoma) and A549 (lung adenocarcinoma). The provided data and methodologies are intended to guide researchers in exploring the cellular effects and mechanism of action of this compound.

Mechanism of Action

This compound functions as a small molecule inhibitor that targets the kinase activity of the RET protein.[1] The RET signaling pathway is crucial for the normal development and function of the nervous system.[3] However, aberrant RET signaling, due to mutations or overexpression, is implicated in the pathogenesis of several cancers. This compound inhibits the autophosphorylation of RET, thereby blocking downstream signaling cascades that promote cell proliferation and survival.[2]

Data Summary

The following tables summarize the quantitative data regarding the effects of this compound on the SK-N-AS and A549 cell lines.

Table 1: Effect of this compound on Cell Proliferation

Cell LineTreatment DurationIC50 (Proliferation)RET Dependence
SK-N-AS3 days>10 µMIndependent
A5493 days>10 µMIndependent

Data sourced from MedChemExpress.

Table 2: Effect of this compound on RET Phosphorylation

Cell LineIC50 (RET Phosphorylation)
SK-N-AS4.6 nM

Data sourced from MedChemExpress.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the targeted signaling pathway and a general experimental workflow for assessing the effects of this compound.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand RET_Receptor RET Receptor Ligand->RET_Receptor Binds P_RET Phosphorylated RET (Active) RET_Receptor->P_RET Autophosphorylation This compound This compound This compound->P_RET Inhibits Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) P_RET->Downstream_Signaling Activates Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes

Caption: RET Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_assays 5. Assays Cell_Culture 1. Cell Culture (SK-N-AS or A549) Seeding 2. Seed Cells in Plates Cell_Culture->Seeding Treatment 3. Treat with this compound (Varying Concentrations) Seeding->Treatment Incubation 4. Incubate (e.g., 3 days for proliferation) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Western_Blot Western Blot (for p-RET) Incubation->Western_Blot Data_Analysis 6. Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General Experimental Workflow.

Experimental Protocols

Cell Culture
  • Cell Lines:

    • SK-N-AS (ATCC® CRL-2137™)

    • A549 (ATCC® CCL-185™)

  • Culture Medium:

    • For SK-N-AS: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.

    • For A549: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells upon reaching 80-90% confluency.

Cell Proliferation Assay (CellTiter-Glo®)

This protocol is adapted from standard CellTiter-Glo® Luminescent Cell Viability Assay protocols.

  • Materials:

    • SK-N-AS or A549 cells

    • Culture medium

    • This compound (dissolved in DMSO)

    • 96-well opaque-walled plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure:

    • Harvest and count cells. Seed 5,000 cells per well in 100 µL of culture medium into a 96-well opaque-walled plate.

    • Incubate the plate for 24 hours to allow cells to attach.

    • Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be kept below 0.1% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.

    • Incubate the plate for 3 days (72 hours) at 37°C and 5% CO2.

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a dose-response curve.

RET Phosphorylation Assay (Western Blot)

This protocol provides a general method for detecting phosphorylated RET (p-RET).

  • Materials:

    • SK-N-AS cells

    • Culture medium

    • This compound (dissolved in DMSO)

    • 6-well plates

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies: anti-phospho-RET (e.g., Tyr905) and anti-total-RET

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed SK-N-AS cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) for a specified time (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-RET antibody overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-RET antibody or an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

    • Quantify the band intensities to determine the IC50 for RET phosphorylation.

References

Application Notes and Protocols for Oral Gavage Formulation of GSK3179106 in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3179106 is a potent, selective, and orally active inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2][3] It has been investigated for its therapeutic potential in conditions such as irritable bowel syndrome (IBS) by mitigating visceral hypersensitivity.[1][4] Proper formulation is critical for ensuring accurate dosing and bioavailability in preclinical studies involving rodent models. These application notes provide detailed protocols for the preparation and oral administration of this compound to rats via gavage.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₂₂H₂₁F₄N₃O₄
Molecular Weight467.41 g/mol
AppearanceCrystalline solid
In Vitro SolubilityDMSO: ≥ 100 mg/mL
DMF: 50 mg/mL
Ethanol: 25 mg/mL
Water: Insoluble
In Vivo TargetRET Kinase
IC₅₀ (human RET)0.4 nM
IC₅₀ (rat RET)0.2 nM

RET Kinase Signaling Pathway

This compound functions by inhibiting the RET kinase signaling pathway. The simplified diagram below illustrates the mechanism of action.

RET_pathway cluster_membrane Cell Membrane RET_receptor RET Receptor Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) RET_receptor->Downstream_Signaling Phosphorylates GDNF GDNF Ligand GDNF->RET_receptor Activates This compound This compound This compound->RET_receptor Inhibits Cellular_Response Cellular Response (e.g., Neuronal Survival, Differentiation) Downstream_Signaling->Cellular_Response Leads to

Caption: Simplified RET kinase signaling pathway and the inhibitory action of this compound.

Recommended Oral Gavage Formulations

Several vehicle formulations have been successfully used for the oral administration of this compound in rats. The choice of vehicle will depend on the specific experimental requirements, such as desired dosing volume and concentration. The following table summarizes validated formulations.

FormulationComponentsAchieved SolubilityReference
Vehicle 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
Vehicle 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL
Vehicle 3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL
Vehicle 4 0.5% Hydroxypropyl methylcellulose, 0.1% Tween 80Suspension

Experimental Protocols

Formulation Preparation

Protocol 1: Aqueous Formulation (Vehicle 1)

This protocol yields a clear solution suitable for oral administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound powder.

  • Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • First, dissolve the this compound powder in DMSO.

  • Add PEG300 to the DMSO-GSK3179106 mixture and mix thoroughly.

  • Add Tween-80 and mix until the solution is clear.

  • Finally, add the saline and vortex to ensure a homogenous solution.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Protocol 2: Suspension Formulation (Vehicle 4)

This protocol is suitable for preparing a homogenous suspension.

Materials:

  • This compound powder

  • Hydroxypropyl methylcellulose (HPMC)

  • Tween-80

  • Sterile water

Procedure:

  • Prepare a 0.5% HPMC solution with 0.1% Tween 80 in sterile water.

  • Weigh the required amount of this compound powder.

  • Levigate the this compound powder with a small amount of the vehicle to form a paste.

  • Gradually add the remaining vehicle while continuously stirring or vortexing to form a uniform suspension.

  • Prepare dosing solutions daily and store them in amber bottles at 4°C.

Oral Gavage Procedure in Rats

The following is a standard operating procedure for oral gavage in rats. All procedures should be performed by trained personnel in accordance with institutional animal care and use guidelines.

Materials:

  • Prepared this compound formulation

  • Appropriately sized syringe (1-5 mL)

  • 16-20 gauge, 50-75 mm length, ball-tipped gavage needle

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh each rat to accurately calculate the dosing volume. The maximum recommended dosing volume for rats is 10-20 mL/kg.

    • Acclimate the animals to handling prior to the procedure to minimize stress.

  • Dose Preparation:

    • Draw the calculated volume of the this compound formulation into the syringe.

    • Ensure there are no air bubbles in the syringe.

  • Restraint and Gavage:

    • Gently but firmly restrain the rat. The head and body should be aligned vertically with the esophagus.

    • Moisten the tip of the gavage needle with sterile water or saline if necessary.

    • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The animal should swallow as the needle is advanced. Do not force the needle. If resistance is met, withdraw and reposition.

    • Slowly administer the dose.

    • Gently withdraw the needle along the same path of insertion.

  • Post-Procedure Monitoring:

    • Observe the animal for at least 15-30 minutes for any signs of distress, such as coughing, regurgitation, or labored breathing.

    • Return the animal to its cage and monitor its behavior.

Experimental Workflow

The diagram below outlines a typical experimental workflow for an in vivo study in rats using an oral gavage formulation of this compound.

experimental_workflow Animal_Acclimation Animal Acclimation and Baseline Measurements Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Dosing Oral Gavage Dosing (e.g., 3 or 10 mg/kg, BID for 3.5 days) Randomization->Dosing Formulation_Prep Preparation of this compound Formulation Formulation_Prep->Dosing Behavioral_Testing Behavioral/Physiological Testing (e.g., Visceromotor Response to Colorectal Distension) Dosing->Behavioral_Testing Tissue_Collection Tissue Collection and Analysis (e.g., Plasma, Colon) Behavioral_Testing->Tissue_Collection Data_Analysis Data Analysis and Interpretation Tissue_Collection->Data_Analysis

Caption: A typical experimental workflow for in vivo studies with this compound in rats.

Safety Precautions

  • Follow all institutional and national guidelines for the safe handling of chemicals and laboratory animals.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Handle this compound powder in a well-ventilated area or a chemical fume hood.

Disclaimer: This information is intended for research use only. The protocols provided are examples and may require optimization for specific experimental needs. Always consult relevant literature and safety data sheets before use.

References

Application Notes and Protocols: Synthesis and Purification of GSK3179106

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3179106 is a potent and selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2][3] It has been investigated as a potential therapeutic agent for conditions such as irritable bowel syndrome (IBS) due to its gut-restricted nature.[1][2] RET kinase is a crucial component in the development and function of the enteric nervous system, and its inhibition presents a novel approach to managing visceral hypersensitivity. These application notes provide a detailed overview of the synthesis and purification methods for this compound, compiled from published literature.

Signaling Pathway

This compound functions by inhibiting the RET signaling pathway. This pathway is activated by the binding of glial cell line-derived neurotrophic factor (GDNF) family ligands to their co-receptors, the GDNF family receptor α (GFRα). This ligand-co-receptor complex then brings together two molecules of RET, leading to their autophosphorylation and the activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, which are involved in cell survival, proliferation, and differentiation.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF Family Ligand GDNF Family Ligand GFRa Co-receptor GFRa Co-receptor GDNF Family Ligand->GFRa Co-receptor Binds RET RET GFRa Co-receptor->RET Activates RET->RET PI3K PI3K RET->PI3K MAPK MAPK RET->MAPK AKT AKT PI3K->AKT Cellular Responses Cellular Responses AKT->Cellular Responses ERK ERK MAPK->ERK ERK->Cellular Responses This compound This compound This compound->RET Inhibits

Caption: RET Signaling Pathway and Inhibition by this compound.

Synthesis of this compound

The synthesis of this compound can be accomplished through a convergent multi-step process. The overall strategy involves the preparation of two key intermediates, an "A-ring" pyridone structure and a "B-ring" phenylacetic acid derivative, which are then coupled and further elaborated to yield the final product.

Synthetic Workflow

Synthesis_Workflow 2-chloro-4-nitropyridine 2-chloro-4-nitropyridine A-Ring Synthesis A-Ring Synthesis 2-chloro-4-nitropyridine->A-Ring Synthesis Starts PMB-protected A-ring PMB-protected A-ring A-Ring Synthesis->PMB-protected A-ring Benzyl bromide Benzyl bromide B-Ring Synthesis B-Ring Synthesis Benzyl bromide->B-Ring Synthesis Starts Boronic ester B-ring Boronic ester B-ring B-Ring Synthesis->Boronic ester B-ring Suzuki Coupling Suzuki Coupling PMB-protected A-ring->Suzuki Coupling Boronic ester B-ring->Suzuki Coupling Coupled Intermediate Coupled Intermediate Suzuki Coupling->Coupled Intermediate Saponification Saponification Coupled Intermediate->Saponification Carboxylic Acid Intermediate Carboxylic Acid Intermediate Saponification->Carboxylic Acid Intermediate Amide Formation Amide Formation Carboxylic Acid Intermediate->Amide Formation PMB-protected this compound PMB-protected this compound Amide Formation->PMB-protected this compound PMB Deprotection PMB Deprotection PMB-protected this compound->PMB Deprotection This compound (Final Product) This compound (Final Product) PMB Deprotection->this compound (Final Product) Purification_Workflow Crude Reaction Mixture Crude Reaction Mixture Solvent Evaporation Solvent Evaporation Crude Reaction Mixture->Solvent Evaporation Residue Residue Solvent Evaporation->Residue Flash Chromatography (Initial Purification) Flash Chromatography (Initial Purification) Residue->Flash Chromatography (Initial Purification) Partially Purified Product Partially Purified Product Flash Chromatography (Initial Purification)->Partially Purified Product Preparative HPLC (Final Purification) Preparative HPLC (Final Purification) Partially Purified Product->Preparative HPLC (Final Purification) Pure this compound Fractions Pure this compound Fractions Preparative HPLC (Final Purification)->Pure this compound Fractions Solvent Removal Solvent Removal Pure this compound Fractions->Solvent Removal Highly Pure this compound Highly Pure this compound Solvent Removal->Highly Pure this compound

References

Dissolving GSK3179106 for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of GSK3179106, a selective RET kinase inhibitor, for both in vitro and in vivo experimental applications. Adherence to these guidelines is crucial for ensuring solution stability, accurate dosing, and the reproducibility of experimental results.

Physicochemical Properties and Solubility Overview

This compound is a small molecule inhibitor with the molecular formula C₂₂H₂₁F₄N₃O₄ and a molecular weight of 467.41 g/mol .[1] It is a crystalline solid that is practically insoluble in water but exhibits good solubility in various organic solvents.[2][3] For optimal results, particularly for in vitro assays, it is highly recommended to use freshly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can negatively impact compound solubility.[2][4]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in common laboratory solvents. This data is essential for the preparation of stock solutions and final experimental formulations.

SolventSolubility (mg/mL)Molar Equivalent (mM)Source(s)
DMSO≥ 100≥ 213.94
DMSO93198.96
DMSO50107.0
DMF50107.0
Ethanol2553.5
Ethanol612.8
DMSO:PBS (pH 7.2) (1:3)0.250.53
WaterInsolubleInsoluble

Experimental Protocols

I. Preparation of Stock Solutions for In Vitro Assays

High-concentration stock solutions are essential for serial dilutions in cell-based and biochemical assays.

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder and transfer it to a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to your weighed compound).

  • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.

  • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C for up to one year or at -80°C for up to two years.

II. Preparation of Formulations for In Vivo Studies

The formulation for in vivo administration depends on the route of administration (e.g., oral, intravenous). Below are established protocols for preparing this compound for animal studies.

A. Oral Administration Formulations

These formulations aim to create a stable suspension or solution suitable for oral gavage.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL.

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline solution (0.9% NaCl)

  • Sterile tubes

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add the components in the following order, ensuring complete mixing after each addition:

    • 10% DMSO (from your stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • For example, to prepare 1 mL of the final formulation, add 100 µL of 25 mg/mL this compound in DMSO to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80, mix, and finally add 450 µL of saline.

Protocol 2: DMSO/SBE-β-CD/Saline Formulation

This protocol also results in a clear solution with a solubility of ≥ 2.5 mg/mL.

Materials:

  • This compound stock solution in DMSO

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Saline solution (0.9% NaCl)

  • Sterile tubes

Procedure:

  • Prepare a 20% SBE-β-CD solution in saline.

  • In a sterile tube, add the components in the following order, mixing after each addition:

    • 10% DMSO (from this compound stock)

    • 90% of the 20% SBE-β-CD in saline solution

Protocol 3: DMSO/Corn Oil Formulation

This formulation is suitable for creating a suspension for oral administration, with a solubility of ≥ 2.5 mg/mL.

Materials:

  • This compound stock solution in DMSO

  • Corn oil

  • Sterile tubes

Procedure:

  • In a sterile tube, add the components in the following order, with thorough mixing:

    • 10% DMSO (from this compound stock)

    • 90% Corn oil

B. Intravenous Administration Formulation

For intravenous delivery, a formulation that ensures complete solubility and physiological compatibility is critical.

Protocol: DMSO/HP-β-CD Formulation

This formulation was used for intravenous pharmacokinetic studies in rats.

Materials:

  • This compound powder

  • DMSO

  • 6% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in an appropriate buffer (e.g., pH 7)

  • Sterile tubes

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare the final formulation by combining the DMSO stock with the HP-β-CD solution in a 5:95 ratio (5% DMSO, 95% of 6% HP-β-CD).

  • Ensure the final solution is clear before administration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the experimental use of this compound.

G cluster_start Start: this compound Powder cluster_dissolution Initial Dissolution cluster_application Application cluster_invitro_prep In Vitro Dilution cluster_invivo_prep In Vivo Formulation start This compound Powder stock Prepare High-Concentration Stock in Anhydrous DMSO start->stock invitro In Vitro Experiments (Cell culture, Biochemical assays) stock->invitro invivo In Vivo Experiments (Animal models) stock->invivo dilute Dilute DMSO Stock with Aqueous Buffer/Media invitro->dilute formulate Formulate for Administration (e.g., with PEG300, Tween-80, Saline) invivo->formulate

Caption: Experimental workflow for preparing this compound solutions.

G cluster_invitro In Vitro cluster_invivo In Vivo start Select Experimental Model invitro_choice Cell-based or Biochemical Assay start->invitro_choice invivo_choice Animal Model start->invivo_choice invitro_solvent Primary Solvent: DMSO invitro_choice->invitro_solvent invitro_final Final Dilution in Aqueous Media (e.g., PBS, cell culture medium) invitro_solvent->invitro_final invivo_solvent Co-solvents Required (e.g., PEG300, Tween-80, Cyclodextrins) invivo_choice->invivo_solvent invivo_final Final Formulation in Saline or Oil invivo_solvent->invivo_final

Caption: Decision tree for this compound solvent and formulation selection.

References

Application Notes and Protocols for GSK3179106

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of the selective RET kinase inhibitor, GSK3179106, in common laboratory solvents and protocols for its preparation.

Solubility Data

SolventSolubilityNotes
DMSO ≥ 100 mg/mL (≥ 213.94 mM)[1]Saturation is unknown. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[1]
Ethanol Data not available-
Aqueous-Based (with 10% DMSO) ≥ 2.5 mg/mL (≥ 5.35 mM)[1][2]In formulations containing 10% DMSO with co-solvents such as PEG300, Tween-80, Saline, SBE-β-CD in Saline, or Corn Oil.[2]

Signaling Pathway

This compound is a potent and selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. The RET signaling pathway is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) to its corresponding GFRα co-receptor. This complex then brings two RET molecules together, leading to their dimerization and autophosphorylation. This activation triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation. This compound exerts its effect by blocking the kinase activity of RET, thereby inhibiting these downstream signals.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GFL GFL (e.g., GDNF) GFRa GFRα GFL->GFRa binds RET RET Receptor GFRa->RET activates PI3K PI3K RET->PI3K RAS RAS RET->RAS This compound This compound This compound->RET inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits the RET signaling pathway.

Experimental Protocols

1. Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted for in vitro and in vivo applications.

Materials:

  • This compound powder (Molecular Weight: 467.41 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.67 mg of this compound.

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. To prepare a 10 mM solution with 4.67 mg of the compound, add 1 mL of DMSO.

  • Dissolution: Vortex the mixture thoroughly for several minutes to facilitate dissolution. If precipitation or phase separation occurs, gentle heating or sonication can be used to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one year or at -80°C for up to two years.

2. Preparation of a Working Solution for In Vivo Studies

This protocol provides an example of how to prepare a formulation of this compound for oral administration in animal models, starting from a DMSO stock solution.

Materials:

  • This compound DMSO stock solution (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Sterile Saline

  • Sterile tubes for mixing

  • Calibrated pipettes and sterile tips

Procedure: This protocol is for the preparation of 1 mL of a working solution with a final concentration of 2.5 mg/mL.

  • Initial Dilution: In a sterile tube, add 400 µL of PEG300.

  • Add DMSO Stock: To the PEG300, add 100 µL of a 25 mg/mL this compound DMSO stock solution and mix thoroughly.

  • Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix the final solution until it is clear and homogenous. The final concentration of this compound will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Administration: The solution should be prepared fresh before administration to animals.

Experimental_Workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation (In Vivo) weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -80°C dissolve->store start_working Start with DMSO Stock store->start_working add_peg Add PEG300 start_working->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline final_solution Final Formulation for Dosing add_saline->final_solution

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols: In Vivo Evaluation of GSK3179106 in Sprague-Dawley Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the in vivo evaluation of GSK3179106, a potent and selective RET kinase inhibitor, in Sprague-Dawley rats. This document details the experimental protocols for pharmacokinetic and pharmacodynamic assessments, along with a summary of key quantitative data. The information presented is intended to guide researchers in designing and executing similar preclinical studies for gut-restricted compounds targeting visceral hypersensitivity.

Introduction

This compound is a small molecule inhibitor of the c-RET kinase (IC50 of 0.3 nM) being investigated for the treatment of Irritable Bowel Syndrome (IBS).[1][2][3] Its mechanism of action centers on the antagonization of RET signaling in the gut, which is hypothesized to play a crucial role in visceral pain signaling.[3] Preclinical studies in Sprague-Dawley rats have been instrumental in characterizing the pharmacokinetic profile and demonstrating the in vivo efficacy of this gut-restricted compound.

Signaling Pathway

The therapeutic rationale for this compound in IBS involves the inhibition of the RET signaling pathway, which is activated by glial cell line-derived neurotrophic factor (GDNF) and other neurotrophic factors. This pathway is implicated in the sensitization of visceral afferent neurons.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF GDNF GFRa GFRα GDNF->GFRa Binds RET RET Kinase GFRa->RET Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) RET->Downstream Phosphorylates Pain Visceral Pain Sensation Downstream->Pain Leads to This compound This compound This compound->RET Inhibits PK_Workflow Animal_Acclimation Sprague-Dawley Rats Acclimation Grouping Randomization into IV and PO Groups Animal_Acclimation->Grouping IV_Admin IV Administration (0.06 mg/kg) Grouping->IV_Admin PO_Admin Oral Administration (10 mg/kg, BID, 3.5 days) Grouping->PO_Admin Blood_Collection Serial Blood Sampling IV_Admin->Blood_Collection PO_Admin->Blood_Collection Tissue_Harvesting Gut Tissue Harvesting PO_Admin->Tissue_Harvesting Sample_Processing Plasma & Tissue Homogenate Preparation Blood_Collection->Sample_Processing Tissue_Harvesting->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis of this compound Sample_Processing->LC_MS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LC_MS_Analysis->PK_Analysis PD_Workflow Animal_Prep Male Sprague-Dawley Rats (225-250g) Hypersensitivity_Induction Intra-colonic Acetic Acid Enema to Induce Visceral Hypersensitivity Animal_Prep->Hypersensitivity_Induction Grouping Randomization into Vehicle and Treatment Groups Hypersensitivity_Induction->Grouping Dosing_Regimen Oral Dosing (BID, 3.5 days) - Vehicle - this compound (3 or 10 mg/kg) Grouping->Dosing_Regimen CRD Colorectal Distension (CRD) with Increasing Pressures Dosing_Regimen->CRD VMR_Measurement Measurement of Visceromotor Response (VMR) via Abdominal Contractions CRD->VMR_Measurement Data_Analysis Statistical Analysis of VMR Data VMR_Measurement->Data_Analysis

References

Troubleshooting & Optimization

GSK3179106 low bioavailability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK3179106, a selective RET tyrosine kinase inhibitor. The content focuses on addressing the characteristic low systemic bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal model. Is this expected?

A1: Yes, this is an expected characteristic of this compound. It was specifically designed as a "gut-restricted" inhibitor, meaning it is intended to act locally in the gastrointestinal (GI) tract with minimal absorption into the systemic circulation.[1][2][3] This low systemic exposure is a key feature of the molecule, aimed at reducing potential systemic side effects for its intended use in treating conditions like Irritable Bowel Syndrome (IBS).[2][3] In preclinical studies, high concentrations of this compound were found in the colon, jejunum, duodenum, and ileum, with significantly lower concentrations in the plasma.

Q2: What is the underlying reason for the low bioavailability of this compound?

A2: The low bioavailability of this compound is primarily attributed to its poor aqueous solubility. The compound's kinetic chemiluminescent nitrogen detection (CLND) solubility is reported to be 21 μM, and its solubility in 4-hour fasted state simulated intestinal fluid (FaSSIF) is 0.4 μg/mL. This poor solubility limits its dissolution in the GI tract, which is a prerequisite for absorption into the bloodstream.

Q3: How does food intake affect the bioavailability of this compound?

A3: First-in-human studies have demonstrated a significant food effect on the absorption of this compound. Administration with food leads to increased drug exposure. While single doses in a fasted state result in low and less than dose-proportional bioavailability, repeated dosing with food shows dose dependency up to 100 mg.

Q4: What formulation strategies can be used to improve the solubility of this compound for in vitro or preclinical studies?

A4: For preclinical studies in rats, a formulation of 0.04 mg/mL in a vehicle of 5:95 DMSO/6% HP-beta-CD at pH 7 has been used to achieve a clear solution for intravenous administration. For oral administration in animal models, formulating this compound in vehicles containing solubilizing agents like DMSO, PEG300, Tween-80, or SBE-β-CD may be considered. General strategies for improving the bioavailability of poorly soluble drugs that could be explored in a research setting include solid dispersions, micronization, and lipid-based formulations.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective inhibitor of the RET (Rearranged during transfection) receptor tyrosine kinase. RET signaling is crucial for the development and maintenance of the enteric nervous system (ENS). By inhibiting RET in the gut, this compound is thought to normalize neuronal function and alleviate symptoms associated with IBS.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or undetectable plasma levels of this compound in preclinical models. Inherent low bioavailability due to poor solubility and gut-restricted design.- Confirm that the observed low levels are not due to analytical errors. - For oral dosing, consider co-administration with food to enhance absorption, mimicking the known food effect in humans. - For studies requiring systemic exposure, consider alternative routes of administration such as intravenous or subcutaneous injection, although this deviates from the intended clinical application.
Difficulty dissolving this compound for in vitro assays. Poor aqueous solubility.- Prepare stock solutions in an appropriate organic solvent like DMSO. - For cell-based assays, ensure the final concentration of the organic solvent is compatible with the cells and does not exceed cytotoxic levels. - The use of heat and/or sonication can aid in the dissolution process.
Variability in experimental results between fasted and fed animals. Significant food effect on absorption.- Standardize the feeding schedule of experimental animals. - For consistency, conduct experiments in either a fasted or fed state and report the conditions clearly. - Be aware that drug exposure can be significantly different between these two states.

Quantitative Data

Table 1: Solubility of this compound

Parameter Value Source
Kinetic CLND Solubility21 μM
4h Fasted State Simulated Intestinal Fluid (FaSSIF) Solubility0.4 μg/mL

Table 2: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats

Parameter IV Administration (0.06 mg/kg) Oral Administration (10 mg/kg, 7 doses over 3.5 days) Source
AUC 102 ng·h/mLNot Reported
Plasma Cmax Not Applicable40 ng/mL
Colon Tissue Homogenate Cmax Not Applicable3358 ng/mL

Experimental Protocols

Protocol 1: In Vivo Oral Administration in Rats (Colonic Hypersensitivity Model)

This protocol is based on the methodology described for evaluating the in vivo efficacy of this compound.

  • Animal Model: Male Sprague-Dawley rats.

  • Formulation: Prepare a suspension of this compound suitable for oral gavage. The specific formulation for the oral efficacy studies was not detailed in the provided search results, but a typical approach for poorly soluble compounds would involve a vehicle such as 0.5% methylcellulose or a similar suspending agent.

  • Dosing Regimen: Administer this compound orally at a dose of 10 mg/kg twice daily (BID) for 3.5 days (total of 7 doses).

  • Pharmacokinetic Sampling: At specified time points after the final dose, collect blood samples for plasma analysis and tissue samples (colon, jejunum, duodenum, ileum) for homogenate analysis.

  • Sample Analysis: Analyze the concentration of this compound in plasma and tissue homogenates using a validated analytical method such as LC-MS/MS.

Protocol 2: In Vitro RET Phosphorylation Assay

This protocol is a general representation of a cellular assay to measure the inhibitory activity of this compound.

  • Cell Lines: Use a cell line that expresses RET kinase, such as the human thyroid carcinoma cell line TT, which has a constitutively active RET.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Seed the TT cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified period.

  • Cell Lysis: After treatment, wash the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Analysis of RET Phosphorylation: Determine the levels of phosphorylated RET (p-RET) and total RET in the cell lysates using methods such as Western blotting or an enzyme-linked immunosorbent assay (ELISA) with specific antibodies against p-RET and total RET.

  • Data Analysis: Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA) and calculate the IC50 value, which represents the concentration of this compound that inhibits RET phosphorylation by 50%. This compound has a reported cellular IC50 of 11 nM for inhibiting RET phosphorylation in TT cells.

Visualizations

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF Family Ligands GDNF Family Ligands GFRα Co-receptor GFRα Co-receptor GDNF Family Ligands->GFRα Co-receptor binds RET RET GFRα Co-receptor->RET activates Downstream Signaling Downstream Signaling RET->Downstream Signaling phosphorylates ADP ADP RET->ADP P P RET->P This compound This compound This compound->RET inhibits Neuronal Survival and Function Neuronal Survival and Function Downstream Signaling->Neuronal Survival and Function promotes ATP ATP ATP->RET

Caption: RET signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_invivo In Vivo Experiment cluster_invitro In Vitro Experiment start Oral Administration of this compound to Animal Model dosing BID dosing for 3.5 days start->dosing sampling Collect Blood and GI Tissue Samples dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_data Determine Plasma and Tissue Concentrations analysis->pk_data cell_culture Culture RET-expressing cells (e.g., TT cells) treatment Treat cells with this compound cell_culture->treatment lysis Cell Lysis treatment->lysis western_elisa Western Blot / ELISA for p-RET lysis->western_elisa ic50_data Calculate IC50 Value western_elisa->ic50_data

Caption: Workflow for preclinical evaluation of this compound.

References

Troubleshooting GSK3179106 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK3179106. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common questions related to the use of this potent and selective RET kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, selective, and gut-restricted small molecule inhibitor of the RET (Rearranged during transfection) receptor tyrosine kinase.[1][2] It functions as a pyridone hinge binder, effectively blocking the kinase activity of RET.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[1][3] Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[3] To avoid degradation due to repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.

Q3: In which solvents is this compound soluble?

A3: this compound has good solubility in several organic solvents. It is important to use fresh, anhydrous solvents, as moisture can reduce solubility, particularly in DMSO.

Q4: What are the known off-target effects of this compound?

A4: this compound is a highly selective inhibitor of RET kinase. In a screen against over 300 recombinant kinases, only 26 were found to be inhibited at a 1 µM concentration. However, studies have identified Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2) as potential off-targets with binding affinities comparable to RET.

Troubleshooting Guides

This section provides guidance on common issues that may lead to experimental variability when working with this compound.

Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
  • Possible Cause 1: Compound Precipitation. this compound has limited aqueous solubility. Diluting a high-concentration DMSO stock directly into aqueous cell culture medium can cause the compound to precipitate, reducing its effective concentration.

    • Troubleshooting Steps:

      • Optimize Dilution: Prepare intermediate dilutions in a co-solvent or your cell culture medium.

      • Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation (cloudiness, particulates).

      • Solubilizing Agents: For in vivo studies or challenging in vitro systems, consider the use of solubilizing agents like PEG300 and Tween-80, but always validate their compatibility with your specific cell line and assay.

      • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

  • Possible Cause 2: Compound Degradation. Improper storage or handling of stock solutions can lead to degradation of this compound.

    • Troubleshooting Steps:

      • Fresh Working Solutions: Prepare fresh working solutions from a frozen stock for each experiment.

      • Aliquot Stocks: Aliquot stock solutions to minimize freeze-thaw cycles.

      • Protect from Light: While not explicitly stated for this compound, it is good practice to protect small molecule inhibitors from prolonged exposure to light.

  • Possible Cause 3: Lot-to-Lot Variability. While suppliers perform quality control, variations between batches of the compound can occur.

    • Troubleshooting Steps:

      • Request Certificate of Analysis (CoA): Always obtain the CoA for the specific lot you are using to verify its purity and identity.

      • Internal Validation: If you observe a significant shift in potency with a new lot, consider performing a side-by-side comparison with a previous, trusted lot.

      • Consistent Supplier: Source the compound from a reputable supplier who provides detailed quality control data.

  • Possible Cause 4: Cell Culture Conditions. The density of cells and the serum concentration in the culture medium can influence the apparent potency of an inhibitor.

    • Troubleshooting Steps:

      • Consistent Cell Seeding: Use a consistent cell seeding density for all experiments.

      • Serum Concentration: Be aware that components in fetal bovine serum (FBS) can bind to small molecules, reducing their free concentration. If you observe variability, consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.

      • Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment.

Issue 2: Unexpected or off-target cellular phenotypes.
  • Possible Cause 1: Inhibition of DDR1 and DDR2. As identified, this compound can inhibit DDR1 and DDR2 with potencies similar to RET.

    • Troubleshooting Steps:

      • Phenotype Confirmation: To confirm that the observed phenotype is due to RET inhibition, use a structurally unrelated RET inhibitor as a control.

      • Genetic Knockdown/Knockout: If possible, use siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out RET to see if the phenotype is recapitulated.

      • DDR1/2 Expression: Check the expression levels of DDR1 and DDR2 in your experimental cell line. If they are highly expressed, the likelihood of off-target effects through these kinases increases.

  • Possible Cause 2: Non-specific Effects at High Concentrations. At concentrations significantly higher than the IC50 for RET, the risk of engaging other kinases and producing off-target effects increases.

    • Troubleshooting Steps:

      • Dose-Response Curve: Perform a full dose-response experiment to determine the minimal effective concentration for RET inhibition.

      • Stay Close to IC50: Whenever possible, use concentrations that are close to the cellular IC50 for RET phosphorylation inhibition (in the low nanomolar range for sensitive cell lines).

Data Presentation

Table 1: In Vitro Potency of this compound
TargetAssay TypeSpeciesIC50Reference
RETBiochemicalHuman0.3 - 0.4 nM
RETBiochemicalRat0.2 nM
RET PhosphorylationCellular (SK-N-AS cells)Human4.6 nM
RET PhosphorylationCellular (TT cells)Human11.1 nM
Cell ProliferationCellular (TT cells)Human25.5 nM
VEGFR2 (KDR)BiochemicalHuman109 nM
DDR1CellularHuman~40 nM (Kd)
DDR2CellularHuman~90 nM (Kd)
Table 2: Solubility of this compound
SolventConcentrationReference
DMSO≥ 100 mg/mL (213.94 mM)
DMF50 mg/mL
Ethanol25 mg/mL
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL

Experimental Protocols

Protocol 1: Cellular RET Phosphorylation Assay (Western Blot)

This protocol provides a general framework. Optimization of antibody concentrations and incubation times may be necessary for your specific cell line and experimental conditions.

  • Cell Seeding: Plate cells (e.g., SK-N-AS or TT cells) in complete growth medium and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal RET phosphorylation, you may serum-starve the cells for 4-6 hours in a low-serum medium (e.g., 0.5% FBS).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate medium.

    • Remove the medium from the cells and add the medium containing the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 1-2 hours at 37°C.

  • Ligand Stimulation (if necessary for your cell model):

    • If your cell line requires ligand-induced RET activation, add the appropriate ligand (e.g., GDNF) at a pre-determined optimal concentration.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-RET (e.g., anti-p-RET Tyr1062) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total RET and a loading control (e.g., GAPDH or β-actin).

Protocol 2: Cell Proliferation Assay

This protocol is based on the use of a reagent that measures cell viability, such as those using resazurin or ATP-based luminescence.

  • Cell Seeding: Seed cells (e.g., TT cells) in a 96-well plate at a pre-optimized density in complete growth medium.

  • Compound Treatment:

    • The following day, add serial dilutions of this compound or vehicle control to the wells.

    • Incubation times can vary depending on the cell line's doubling time (e.g., 3-8 days for TT cells).

  • Assay Readout:

    • At the end of the incubation period, add the viability reagent according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the normalized data against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

RET_Signaling_Pathway RET Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand Co-receptor Co-receptor Ligand->Co-receptor RET_receptor RET Receptor Co-receptor->RET_receptor RET_kinase RET Kinase Domain RET_receptor->RET_kinase Dimerization & Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) RET_kinase->Downstream_Signaling Activation Cellular_Responses Cellular Responses (Proliferation, Survival, Differentiation) Downstream_Signaling->Cellular_Responses This compound This compound This compound->RET_kinase Inhibition Troubleshooting_Workflow Troubleshooting Experimental Variability with this compound Start Inconsistent Results Check_Solubility 1. Verify Compound Solubility - Visual inspection - Optimize dilution protocol Start->Check_Solubility Check_Stability 2. Assess Compound Stability - Use fresh working solutions - Aliquot stock solutions Check_Solubility->Check_Stability Check_Lot 3. Consider Lot-to-Lot Variability - Review CoA - Compare with previous lot Check_Stability->Check_Lot Check_Assay 4. Evaluate Assay Conditions - Consistent cell density - Control for serum effects Check_Lot->Check_Assay Off_Target 5. Investigate Off-Target Effects - Use concentrations near IC50 - Confirm with secondary inhibitor/knockdown Check_Assay->Off_Target Resolved Issue Resolved Off_Target->Resolved

References

Navigating Preclinical Toxicity of GSK3179106: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the preclinical toxicity profile of GSK3179106, a potent and selective gut-restricted RET kinase inhibitor. While specific quantitative toxicity data such as No Observed Adverse Effect Levels (NOAELs) are not publicly available, existing literature indicates a favorable safety profile in preclinical models. This resource aims to address potential questions and experimental challenges based on the known characteristics of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known preclinical safety profile of this compound?

A1: Preclinical studies in rodents have demonstrated that this compound has a favorable safety profile.[1] It is described as being "gut-restricted," which likely contributes to its tolerability by minimizing systemic exposure.[1][2] Furthermore, it has been shown to have a "clean genotoxic profile," indicating a low risk of causing genetic mutations.[1][2]

Q2: Were any adverse effects observed in preclinical animal studies?

A2: Specific adverse effects in preclinical toxicity studies are not detailed in publicly available literature. However, the compound was progressed to Phase 1 clinical trials, suggesting that any observed preclinical toxicities were considered manageable and within an acceptable therapeutic window.

Q3: What doses have been tested in preclinical and clinical studies?

A3: In preclinical efficacy studies, this compound was dosed orally in rats at 10 mg/kg. In Phase 1 human trials, single doses up to 800 mg and repeat doses up to 400 mg were reported to be well tolerated with no safety concerns.

Q4: What is the primary mechanism of action of this compound?

A4: this compound is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. RET is a key signaling protein involved in the development and maintenance of the enteric nervous system.

Troubleshooting Guide for Preclinical Experiments

While specific toxicity-related issues for this compound are not publicly documented, researchers may encounter common challenges when working with kinase inhibitors in preclinical models. This guide offers potential troubleshooting strategies.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected mortality or severe morbidity in animal models at planned efficacy doses. 1. Vehicle toxicity. 2. Off-target effects not previously identified. 3. Species-specific sensitivity.1. Run a vehicle-only control group to rule out vehicle-related toxicity. 2. Conduct a kinase selectivity panel to identify potential off-target activities. 3. Perform a dose-range finding study in the specific animal model to establish a maximum tolerated dose (MTD).
Inconsistent efficacy results in rodent models of visceral hypersensitivity. 1. Issues with compound formulation and stability. 2. Variability in the animal model. 3. Insufficient target engagement in the gut.1. Verify the formulation protocol and assess the stability of the dosing solution. 2. Ensure strict adherence to the animal model protocol and consider increasing group sizes to improve statistical power. 3. Measure compound concentration in gastrointestinal tissues and plasma to confirm gut-restriction and adequate local exposure.
Evidence of gastrointestinal distress (e.g., diarrhea, weight loss) in treated animals. 1. On-target effect due to RET inhibition in the enteric nervous system. 2. Direct irritation of the GI mucosa by the compound or formulation.1. Titrate the dose to find a balance between efficacy and GI side effects. 2. Evaluate different formulations or dosing regimens (e.g., fed vs. fasted) to mitigate potential local irritation.

Signaling Pathway and Experimental Workflow

RET Signaling Pathway Inhibition by this compound

The diagram below illustrates the mechanism of action of this compound. As a RET kinase inhibitor, it blocks the downstream signaling cascades that are activated upon ligand binding to the RET receptor.

cluster_membrane Cell Membrane RET_Receptor RET Receptor Tyrosine Kinase Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K-AKT pathways) RET_Receptor->Downstream_Signaling Phosphorylates & Activates Ligand GDNF Family Ligands Ligand->RET_Receptor Activates This compound This compound This compound->RET_Receptor Inhibits Neuronal_Survival_Function Neuronal Survival & Function Downstream_Signaling->Neuronal_Survival_Function Promotes

Caption: Mechanism of RET kinase inhibition by this compound.

General Workflow for a Preclinical Toxicity Study

This diagram outlines a typical workflow for assessing the toxicity of a compound like this compound in a rodent model.

Dose_Range_Finding Dose Range-Finding Study (e.g., in rats) Definitive_Toxicity_Study Definitive GLP Toxicology Study (e.g., 28-day repeat dose) Dose_Range_Finding->Definitive_Toxicity_Study In_Life_Observations In-Life Observations (Clinical signs, body weight, food intake) Definitive_Toxicity_Study->In_Life_Observations Terminal_Procedures Terminal Procedures (Blood collection, necropsy) In_Life_Observations->Terminal_Procedures Histopathology Histopathology Terminal_Procedures->Histopathology Clinical_Pathology Clinical Pathology (Hematology, clinical chemistry) Terminal_Procedures->Clinical_Pathology Toxicokinetics Toxicokinetics (Plasma & tissue drug levels) Terminal_Procedures->Toxicokinetics Data_Analysis Data Analysis & Reporting Histopathology->Data_Analysis Clinical_Pathology->Data_Analysis Toxicokinetics->Data_Analysis

Caption: A generalized preclinical toxicology study workflow.

References

Avoiding GSK3179106 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding precipitation of the RET kinase inhibitor GSK3179106 in aqueous solutions during experiments.

Troubleshooting Guide

This guide addresses common issues related to this compound solubility in a question-and-answer format.

Q1: My this compound, dissolved in DMSO, precipitated immediately when I diluted it into my aqueous buffer (e.g., PBS or cell culture medium). What happened and how can I fix this?

A1: This is a common issue known as solvent shifting. This compound is highly soluble in DMSO but is practically insoluble in water.[1] When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the local concentration of the compound exceeds its solubility limit in the mixed solvent system, causing it to precipitate.

Solutions:

  • Decrease the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay. This may require preparing a more dilute stock solution if your experimental concentration allows.

  • Use a multi-step dilution: Instead of diluting directly into the final buffer, perform a serial dilution. For example, dilute the DMSO stock 1:10 in your buffer, vortex immediately, and then perform the next dilution.

  • Improve the dilution process: Add the this compound stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations.

  • Consider co-solvents: For challenging applications, using a pre-formulated co-solvent system can maintain solubility. A formulation containing PEG300 and Tween-80 has been used for in vivo studies and can be adapted for in vitro work.[2]

Q2: I've prepared my working solution of this compound, and it looked clear, but after incubating at 37°C, I see a precipitate. Why did this happen?

A2: Temperature can affect the solubility of small molecules. While warming can sometimes help dissolve a compound initially, prolonged incubation at physiological temperatures can decrease the solubility of some compounds in aqueous solutions, especially if the solution is near its saturation point. Additionally, interactions with components in complex media (e.g., proteins in cell culture medium) can sometimes lead to precipitation over time.

Solutions:

  • Prepare fresh solutions: Prepare the final working solution immediately before use and do not store it for extended periods, especially at 37°C.

  • Test solubility at experimental temperature: Before a critical experiment, test the stability of your this compound working solution by incubating it for the planned duration of your experiment and visually inspecting for precipitation.

  • Use solubilizing agents: Including a small amount of a non-ionic surfactant like Tween-80 (e.g., 0.1%) or a cyclodextrin derivative in your final buffer can help maintain solubility over time.[1][2]

Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?

A3: No, this compound is reported to be insoluble in water.[1] Attempting to dissolve the powder directly in PBS or other aqueous buffers will likely be unsuccessful. It is necessary to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO.

Frequently Asked Questions (FAQs)

What is the recommended solvent for making a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, with reported concentrations reaching up to 93 mg/mL (198.96 mM).

How should I store my this compound stock solution?

Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For long-term storage (1 year or more), -80°C is recommended.

What is the maximum recommended final concentration of DMSO in my in vitro assay?

While this depends on the sensitivity of your specific cell line or assay, a final DMSO concentration of 0.5% (v/v) or less is generally considered acceptable. It is always best practice to include a vehicle control (the same final concentration of DMSO without the inhibitor) in your experiments.

Are there any alternative solvents to DMSO?

Ethanol can be used, but the solubility is significantly lower than in DMSO (reported at 6 mg/mL). For most in vitro applications requiring a high-concentration stock, DMSO remains the best choice.

Quantitative Data Summary

The following table summarizes the known solubility data for this compound in various solvents.

Solvent/SystemMaximum ConcentrationMolar EquivalentSource
DMSO93 mg/mL~199 mM
DMSO81 mg/mL~173 mM
DMF50 mg/mL~107 mM
Ethanol15.5 mg/mL~33 mM
Ethanol6 mg/mL~12.8 mM
WaterInsolubleN/A
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL≥ 5.35 mM
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL≥ 5.35 mM
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL≥ 5.35 mM
DMSO/6% HP-beta-CD (5:95)0.04 mg/mL~0.086 mM

Note: The molecular weight of this compound is 467.41 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Objective: To prepare a standard, high-concentration stock solution of this compound for long-term storage and subsequent dilution.

Materials:

  • This compound powder (MW: 467.41 g/mol )

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM solution, weigh out 4.67 mg.

  • Add the appropriate volume of DMSO. For the example above, add 1 mL of DMSO.

  • Vortex the solution vigorously until all the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution against a light source to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

Objective: To prepare a final working solution of this compound in an aqueous buffer (e.g., cell culture medium) while minimizing the risk of precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Target aqueous buffer (e.g., PBS, DMEM), pre-warmed to the experimental temperature.

  • Vortex mixer or magnetic stirrer.

Procedure:

  • Determine the final concentration of this compound needed for your experiment. For this example, we will prepare 1 mL of a 10 µM working solution.

  • Calculate the volume of stock solution required: (10 µM * 1 mL) / 10,000 µM = 0.001 mL or 1 µL.

  • Place 999 µL of your pre-warmed aqueous buffer into a sterile tube.

  • While the tube is vortexing at a medium speed, add the 1 µL of the 10 mM DMSO stock solution dropwise directly into the buffer. Do not add the stock solution to the wall of the tube.

  • Continue vortexing for an additional 10-15 seconds to ensure the compound is fully dispersed.

  • Visually inspect the solution for any signs of cloudiness or precipitation.

  • Use the freshly prepared working solution in your experiment immediately.

Visual Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting precipitation issues with this compound.

G start Precipitation Observed in Aqueous Solution check_stock Is DMSO stock clear? start->check_stock remake_stock Prepare fresh stock in anhydrous DMSO check_stock->remake_stock No check_dilution How was the working solution prepared? check_stock->check_dilution Yes remake_stock->start improve_dilution Improve Dilution Technique: - Add stock to vortexing buffer - Use multi-step dilution - Lower final [DMSO] check_dilution->improve_dilution Direct/Rapid check_incubation Did precipitation occur during incubation? check_dilution->check_incubation Gradual/Vortexing rapid_dilution Rapid dilution of concentrated stock success Solution Remains Clear improve_dilution->success use_excipients Use Solubilizing Excipients: - Add Tween-80 (0.1%) - Add HP-β-Cyclodextrin - Prepare fresh before use check_incubation->use_excipients Yes check_incubation->success No instability Potential thermal instability or interaction use_excipients->success

Troubleshooting workflow for this compound precipitation.
Simplified RET Signaling Pathway

This compound is a potent inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. This pathway is crucial for cell proliferation, survival, and differentiation.

G cluster_downstream Downstream Signaling ligand GDNF Family Ligands (GFLs) coreceptor GFRα Co-receptor ligand->coreceptor ret RET Receptor coreceptor->ret binds dimer RET Dimerization & Autophosphorylation ret->dimer activates gsk This compound gsk->dimer INHIBITS ras_path RAS/RAF/MEK/ERK Pathway dimer->ras_path pi3k_path PI3K/AKT Pathway dimer->pi3k_path plc_path PLCγ Pathway dimer->plc_path prolif Cell Proliferation, Survival, Differentiation ras_path->prolif pi3k_path->prolif plc_path->prolif

Simplified RET signaling pathway showing inhibition by this compound.

References

Validation & Comparative

A Comparative Analysis of RET Inhibitors: Evaluating GSK3179106 Against Marketed Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

A direct head-to-head comparison of the preclinical and clinical efficacy of GSK3179106 with the approved RET inhibitors selpercatinib and pralsetinib for oncological indications is not feasible at this time due to a lack of publicly available data. While this compound has demonstrated potent RET kinase inhibition, its development has been primarily focused on non-oncological applications such as irritable bowel syndrome. In contrast, selpercatinib and pralsetinib have undergone extensive investigation in the context of RET-driven cancers, leading to their regulatory approval and widespread clinical use.

This guide provides a comprehensive overview of the available data for each inhibitor, highlighting their mechanisms of action, biochemical potency, and preclinical efficacy where known. The information is intended for researchers, scientists, and drug development professionals to understand the current landscape of RET inhibition and the existing data for these compounds.

Mechanism of Action and Signaling Pathway

The Rearranged during Transfection (RET) receptor tyrosine kinase plays a crucial role in cell growth, survival, and differentiation. Genetic alterations, such as fusions and mutations, can lead to constitutive activation of the RET signaling pathway, driving the growth of various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers. RET inhibitors are designed to block the kinase activity of the RET protein, thereby inhibiting downstream signaling cascades and suppressing tumor growth.

The canonical RET signaling pathway is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand to a GFRα co-receptor. This complex then recruits and activates RET, leading to the autophosphorylation of its tyrosine kinase domain. This, in turn, activates multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF Ligand GDNF Ligand GFRα Co-receptor GFRα Co-receptor GDNF Ligand->GFRα Co-receptor binds RET RET GFRα Co-receptor->RET activates P1 P RET->P1 autophosphorylation P2 P RET->P2 RAS_MAPK RAS/MAPK Pathway P1->RAS_MAPK PI3K_AKT PI3K/AKT Pathway P2->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Figure 1: Simplified RET Signaling Pathway.

Biochemical Potency of RET Inhibitors

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. In the context of RET inhibitors, a lower IC50 value indicates a more potent inhibition of the RET kinase.

InhibitorRET IC50 (nM)Notes
This compound 0.3[1]Data from a single source.
Selpercatinib Sub-nanomolarPotent against wild-type and various RET alterations.
Pralsetinib Sub-nanomolarPotent against wild-type and various RET alterations.

Note: Direct comparison of IC50 values across different studies can be misleading due to variations in experimental conditions. Head-to-head studies are required for an accurate assessment of relative potency.

Preclinical Efficacy

In Vitro Studies
  • This compound: Limited publicly available data in cancer cell lines.

  • Selpercatinib and Pralsetinib: Have demonstrated potent inhibition of proliferation and induction of apoptosis in various cancer cell lines harboring RET fusions and mutations.

In Vivo Studies
  • This compound: In vivo data is primarily in the context of visceral hypersensitivity models for irritable bowel syndrome.

  • Selpercatinib and Pralsetinib: Have shown significant anti-tumor activity in patient-derived xenograft (PDX) models of RET-driven cancers.

Experimental Protocols

Detailed experimental protocols for the direct comparison of these three inhibitors are not available. However, standard methodologies for evaluating RET inhibitors are outlined below.

Biochemical Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the RET kinase.

Kinase_Assay_Workflow cluster_workflow Biochemical Kinase Assay Workflow RET_Enzyme Purified RET Kinase Incubation Incubation RET_Enzyme->Incubation Substrate Substrate + ATP Substrate->Incubation Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation Detection Detection of Phosphorylation Incubation->Detection Analysis IC50 Determination Detection->Analysis Cell_Assay_Workflow cluster_workflow Cell-Based Proliferation Assay Workflow Cell_Seeding Seed RET-altered Cancer Cells Inhibitor_Treatment Treat with varying concentrations of inhibitor Cell_Seeding->Inhibitor_Treatment Incubation Incubate for 48-72h Inhibitor_Treatment->Incubation Viability_Assay Measure Cell Viability (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Determine IC50 Viability_Assay->Data_Analysis Xenograft_Workflow cluster_workflow In Vivo Xenograft Workflow Tumor_Implantation Implant RET-altered tumor cells/tissue into immunocompromised mice Tumor_Growth Allow tumors to establish Tumor_Implantation->Tumor_Growth Treatment Administer inhibitor or vehicle control Tumor_Growth->Treatment Tumor_Measurement Monitor tumor volume over time Treatment->Tumor_Measurement Endpoint_Analysis Analyze tumor growth inhibition Tumor_Measurement->Endpoint_Analysis

References

A Tale of Two RET Inhibitors: GSK3179106 and Selpercatinib - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies, the selective inhibition of the Rearranged during Transfection (RET) proto-oncogene has emerged as a promising strategy for a diverse range of diseases. This guide provides a detailed comparison of two prominent RET inhibitors, GSK3179106 and selpercatinib, for researchers, scientists, and drug development professionals. While both molecules target the same kinase, their divergent developmental paths and therapeutic applications underscore the nuanced potential of RET inhibition.

A critical distinction to note is the absence of head-to-head clinical trials comparing this compound and selpercatinib. This is primarily due to their development for fundamentally different indications. This compound has been investigated as a gut-restricted inhibitor for Irritable Bowel Syndrome (IBS), whereas selpercatinib is an FDA-approved targeted therapy for various RET-altered cancers.[1][2][3] Consequently, a direct comparison of clinical efficacy is not feasible. This guide will, therefore, present the available data for each compound individually to highlight their distinct profiles.

Mechanism of Action and Signaling Pathway

Both this compound and selpercatinib are potent and selective inhibitors of the RET receptor tyrosine kinase.[1] The RET signaling pathway plays a crucial role in cell growth, differentiation, and survival. In oncogenesis, genetic alterations such as fusions or mutations in the RET gene can lead to constitutive activation of the kinase, driving tumor growth. By binding to the ATP-binding site of the RET protein, both inhibitors block its kinase activity, thereby disrupting downstream signaling pathways like MAPK/ERK and PI3K/AKT that are critical for cancer cell proliferation.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors Ligand (GDNF family) Ligand (GDNF family) Co-receptor (GFRα) Co-receptor (GFRα) Ligand (GDNF family)->Co-receptor (GFRα) RET Receptor RET Receptor Co-receptor (GFRα)->RET Receptor binds P P RET Receptor->P autophosphorylation Downstream Signaling Downstream Signaling P->Downstream Signaling activates Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Downstream Signaling->Cell Proliferation, Survival, Differentiation promotes This compound This compound This compound->RET Receptor inhibits Selpercatinib Selpercatinib Selpercatinib->RET Receptor inhibits

Figure 1: Simplified RET Signaling Pathway and Inhibition.

Comparative Data Overview

The following tables summarize the available quantitative data for this compound and selpercatinib. It is imperative to interpret this data within the context of their distinct therapeutic goals.

Table 1: In Vitro Potency and Preclinical Data
ParameterThis compoundSelpercatinib
Target RET KinaseRET Kinase
IC50 (Human RET) 0.3 nM, 0.4 nM~0.3 nM (inferred from comparative data)
Cellular IC50 (TT cells) 25.5 nMNot explicitly reported in the provided search results
Primary Indication Irritable Bowel Syndrome (IBS)RET-altered Cancers
Development Stage Preclinical / Phase 1 in healthy volunteersFDA Approved
Table 2: Clinical Efficacy of Selpercatinib in RET Fusion-Positive Solid Tumors (LIBRETTO-001 Trial)
IndicationPatient PopulationOverall Response Rate (ORR)Duration of Response (DOR)Progression-Free Survival (PFS)
Non-Small Cell Lung Cancer (NSCLC) Previously Treated61-62%31.6 months26.2 months
Non-Small Cell Lung Cancer (NSCLC) Treatment-Naïve83-85%20.3 months22.0 months
Thyroid Cancer Previously Treated79%Not ReachedNot Reported in provided search results
Other Solid Tumors Previously Treated44%24.5 monthsNot Reported in provided search results

Note: No clinical efficacy data for this compound in any disease is available in the provided search results.

Experimental Protocols

This compound: First-in-Human Studies in Healthy Volunteers
  • Study Design: Double-blind, randomized, placebo-controlled, single- and repeat-dose studies.

  • Participants: Healthy volunteers.

  • Single-Dose Study (NCT02727283):

    • Dosage: 10 mg to 800 mg.

    • Administration: Single fasted doses; included a food effect arm.

  • Repeat-Dose Study (NCT02798991):

    • Dosage: 5 mg to 100 mg once daily (QD) and 100 mg and 200 mg twice daily (BID).

    • Administration: Dosed for 14 days with food.

  • Primary Endpoints: Safety, tolerability, and pharmacokinetics.

Selpercatinib: LIBRETTO-001 Clinical Trial
  • Study Design: International, non-randomized, multi-cohort, open-label, Phase 1/2 trial (NCT03157128).

  • Participants: Patients with advanced solid tumors harboring RET alterations.

  • Dosage: 160 mg twice daily.

  • Primary Endpoint (Phase 2): Objective Response Rate (ORR) as determined by an independent review committee according to RECIST v1.1.

  • Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS), overall survival, and safety.

Conclusion

This compound and selpercatinib, while both targeting the RET kinase, are being developed for disparate medical needs. This compound shows promise as a gut-restricted agent for IBS, with its development focused on limiting systemic exposure. In contrast, selpercatinib has established significant clinical benefit as a systemic treatment for patients with RET-driven cancers, leading to its approval and integration into standard oncology practice.

For researchers and drug development professionals, the comparison of these two molecules offers valuable insights into the potential for targeted therapies to be tailored for different diseases by modulating their pharmacokinetic and pharmacodynamic properties. Future research may explore other applications for RET inhibitors beyond oncology and IBS. However, based on the current evidence, a direct efficacy comparison between this compound and selpercatinib is not relevant due to their distinct and non-overlapping clinical development paths.

References

A Comparative Guide: GSK3179106 Versus Pralsetinib in RET-Mutated Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two selective RET kinase inhibitors, GSK3179106 and pralsetinib, based on available preclinical and clinical data. The information is intended to assist researchers in understanding the distinct characteristics and current development statuses of these compounds in the context of RET-mutated cancers.

Introduction

The Rearranged during Transfection (RET) proto-oncogene is a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC), through activating mutations or fusions. This has led to the development of targeted therapies aimed at inhibiting the RET kinase. Pralsetinib (GAVRETO®) is an FDA-approved, potent, and selective RET inhibitor that has demonstrated significant clinical activity.[1][2][3] this compound is another potent and selective RET inhibitor that has been primarily investigated for the treatment of irritable bowel syndrome (IBS), with limited publicly available data in the context of oncology.[4][5] This guide will compare these two molecules based on their mechanism of action, preclinical efficacy, and available clinical data.

Mechanism of Action

Both pralsetinib and this compound are small molecule inhibitors that target the ATP-binding site of the RET kinase domain. By blocking this site, they prevent the phosphorylation of RET and the subsequent activation of downstream oncogenic signaling pathways.

Pralsetinib is a highly selective RET inhibitor. Its mechanism involves the inhibition of wild-type RET, various RET fusions (such as KIF5B-RET and CCDC6-RET), and activating point mutations (including M918T and the gatekeeper mutation V804M). Inhibition of RET by pralsetinib leads to the suppression of downstream signaling pathways critical for tumor cell proliferation and survival, including the MAPK/ERK and PI3K/AKT pathways.

This compound is also a potent and selective RET kinase inhibitor. Its development has been focused on its ability to modulate neuronal function in the enteric nervous system, suggesting a primary application in non-oncological conditions like IBS. While it has been shown to inhibit RET phosphorylation in cell lines, its broader effects on downstream cancer-related signaling pathways have not been extensively reported in the public domain.

cluster_membrane Cell Membrane cluster_inhibitors Inhibitors RET_receptor RET Receptor Tyrosine Kinase p_RET Phosphorylated RET (Active) RET_receptor->p_RET Autophosphorylation Pralsetinib Pralsetinib Pralsetinib->RET_receptor Inhibits This compound This compound This compound->RET_receptor Inhibits ATP ATP ATP->RET_receptor Binds Downstream_Signaling Downstream Signaling (MAPK/ERK, PI3K/AKT) p_RET->Downstream_Signaling Activates Tumor_Growth Tumor Growth and Proliferation Downstream_Signaling->Tumor_Growth Promotes

Figure 1: Mechanism of Action of RET Kinase Inhibitors.

Preclinical Data

In Vitro Potency

Both pralsetinib and this compound have demonstrated potent inhibition of RET kinase in biochemical assays. Pralsetinib has been extensively characterized against a panel of RET mutations and fusions in various cancer cell lines.

CompoundAssay TypeTargetIC50 (nM)Reference
Pralsetinib BiochemicalWild-Type RET0.4
BiochemicalRET M918T0.4
BiochemicalCCDC6-RET Fusion0.4
Cellular (TT cells, MTC)RET C634W-
Cellular (LC-2/ad cells, NSCLC)CCDC6-RET Fusion-
This compound BiochemicalHuman RET0.4
Cellular (TT cells, MTC)RET Phosphorylation11.1
Cellular (TT cells, MTC)Proliferation25.5
In Vivo Efficacy

Pralsetinib has shown significant anti-tumor activity in in vivo xenograft models of RET-driven cancers. Studies have demonstrated dose-dependent tumor growth inhibition in mice bearing tumors with various RET alterations.

This compound in vivo data in the context of cancer models is not publicly available. The existing in vivo studies have focused on its effects on visceral hypersensitivity in models of IBS.

Clinical Data

Pralsetinib has undergone extensive clinical evaluation in the multi-cohort, open-label, Phase 1/2 ARROW trial (NCT03037385). This trial demonstrated robust and durable anti-tumor activity in patients with RET fusion-positive NSCLC and RET-mutant MTC, leading to its FDA approval.

IndicationPatient PopulationOverall Response Rate (ORR)Reference
RET Fusion-Positive NSCLCTreatment-Naïve72%
RET Fusion-Positive NSCLCPreviously Platinum-Treated59%
RET-Mutant MTCPreviously Treated63%

This compound has completed Phase 1 clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetics. These studies were not designed to evaluate anti-tumor efficacy. There are no publicly available clinical trial data for this compound in cancer patients.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key assays used in the evaluation of RET inhibitors.

RET Kinase Activity Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified RET kinase.

Start Start Prepare_Reagents Prepare Reagents: - Purified RET Kinase - Kinase Buffer - ATP - Substrate (e.g., Poly-Glu,Tyr) - Test Compound (this compound or Pralsetinib) Start->Prepare_Reagents Mix_Kinase_Inhibitor Incubate RET Kinase with Test Compound Prepare_Reagents->Mix_Kinase_Inhibitor Initiate_Reaction Initiate Kinase Reaction by adding ATP and Substrate Mix_Kinase_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Phosphorylation Detect Substrate Phosphorylation (e.g., using a phosphospecific antibody and a detection reagent like ADP-Glo™) Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze Data and Calculate IC50 Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for a RET Kinase Activity Assay.

A common method involves a luminescent kinase assay, such as the Kinase-Glo® Max assay. The amount of ATP remaining after the kinase reaction is quantified, which is inversely correlated with kinase activity.

Cell Viability Assay

This assay determines the effect of the inhibitor on the proliferation and survival of cancer cells harboring RET alterations.

  • Cell Culture: RET-dependent cancer cell lines (e.g., TT cells for MTC, LC-2/ad cells for NSCLC) are cultured in appropriate media.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density.

  • Treatment: Cells are treated with a range of concentrations of the test compound (this compound or pralsetinib) or vehicle control.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: The luminescent signal is measured, and the IC50 value (the concentration of inhibitor that reduces cell viability by 50%) is calculated.

Western Blotting for RET Phosphorylation

This technique is used to assess the inhibition of RET signaling within cells.

Start Start Cell_Culture_Treatment Culture and Treat RET-mutant cells with Inhibitor Start->Cell_Culture_Treatment Cell_Lysis Lyse Cells to Extract Proteins Cell_Culture_Treatment->Cell_Lysis Protein_Quantification Quantify Protein Concentration Cell_Lysis->Protein_Quantification SDS_PAGE Separate Proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer Proteins to a Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Block Membrane to Prevent Non-specific Antibody Binding Transfer->Blocking Primary_Antibody Incubate with Primary Antibodies (anti-pRET, anti-total RET, anti-Actin) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated Secondary Antibodies Primary_Antibody->Secondary_Antibody Detection Detect Chemiluminescent Signal Secondary_Antibody->Detection Analysis Analyze Band Intensities Detection->Analysis End End Analysis->End

Figure 3: Western Blotting Experimental Workflow.

In Vivo Xenograft Study

This protocol evaluates the anti-tumor efficacy of a RET inhibitor in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are used.

  • Tumor Implantation: Human cancer cells with RET alterations are subcutaneously injected into the flanks of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups and dosed with the RET inhibitor (e.g., orally) or vehicle control.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., pharmacodynamics).

Summary and Conclusion

Pralsetinib is a well-characterized and clinically validated selective RET inhibitor with proven efficacy in patients with RET-driven cancers. In contrast, this compound, while a potent RET inhibitor in biochemical and limited cellular assays, has been primarily advanced through clinical development for non-oncological indications.

The direct comparison of these two inhibitors in RET-mutated cancer models is hampered by the lack of publicly available oncology-focused preclinical and clinical data for this compound. While both compounds exhibit high potency against the RET kinase, their development trajectories and the breadth of supporting data are vastly different.

For researchers in oncology, pralsetinib represents a benchmark selective RET inhibitor with a wealth of available data to guide further research. The potential of this compound in cancer remains to be elucidated through dedicated preclinical and clinical studies in relevant cancer models. Future investigations are warranted to explore the full therapeutic potential of this compound in the oncology setting and to enable a direct and comprehensive comparison with approved agents like pralsetinib.

References

An In Vitro Comparison of GSK3179106 and Vandetanib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed in vitro comparison of two kinase inhibitors, GSK3179106 and vandetanib. The information is compiled from publicly available experimental data to assist in the evaluation of these compounds for research and development purposes.

Introduction

This compound is a highly potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3] In contrast, vandetanib is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and RET.[4][5] This guide summarizes their in vitro performance based on available data, focusing on their kinase inhibition profiles, effects on cell viability, and the signaling pathways they modulate.

Kinase Inhibition Profile

A direct comparison of the inhibitory activities of this compound and vandetanib reveals their distinct selectivity profiles. This compound is characterized by its high potency and selectivity for RET kinase, with IC50 values in the low nanomolar and sub-nanomolar range in various assays. Vandetanib, while also inhibiting RET, demonstrates a broader spectrum of activity, targeting VEGFR and EGFR with notable potency.

Target Kinase This compound IC50 (nM) Vandetanib IC50 (nM) Assay Type
RET (human)0.4130Biochemical/Recombinant Enzyme
RET (human)0.3-Cell-free
RET (cellular)11Submicromolar inhibition of phosphorylationCellular
RET (rat)0.2-Biochemical
KDR (VEGFR-2)109.2 (273-fold selective over KDR)40Biochemical/Recombinant Enzyme
VEGFR-3-110Recombinant Enzyme
EGFR-500Recombinant Enzyme

Cellular Activity: Proliferation and Viability

The differential kinase inhibition profiles of this compound and vandetanib translate to distinct effects on cancer cell lines. This compound demonstrates potent anti-proliferative activity specifically in RET-dependent cancer cell lines, with minimal effect on RET-independent lines. Vandetanib's broader activity allows it to inhibit the proliferation of a wider range of tumor cells, with its efficacy often correlated with the inhibition of EGFR signaling. It also impacts endothelial cell proliferation, a key process in angiogenesis.

Cell Line Compound IC50 Assay Type
TT (human medullary thyroid carcinoma, RET-dependent)This compound25.5 nMCell Proliferation
SK-N-AS (neuroblastoma, RET-independent)This compound>10 µMCell Proliferation
A549 (lung carcinoma, RET-independent)This compound>10 µMCell Proliferation
PC9 (NSCLC)Vandetanib138 nMMTS Cell Viability
OE21 (head and neck cancer)Vandetanib70 nMMTS Cell Viability
HUVEC (human umbilical vein endothelial cells)Vandetanib60 nM (VEGF-stimulated)Cell Proliferation
Hepatocellular Carcinoma Cell LinesVandetanib2.7–83 µMCell Viability
Medulloblastoma Cell LinesVandetanibSignificant decrease in viability at 2 µMCell Viability

Signaling Pathways

This compound and vandetanib interrupt key signaling cascades involved in cell proliferation, survival, and angiogenesis. The diagrams below illustrate the primary pathways targeted by each inhibitor.

GSK3179106_Signaling_Pathway Ligand GDNF Family Ligands GFRa GFRα Co-receptor RET RET Receptor Tyrosine Kinase GFRa->RET Activation PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway RET->RAS_MAPK This compound This compound This compound->RET Inhibition Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

This compound Signaling Pathway

Vandetanib_Signaling_Pathways VEGF VEGF VEGFR VEGFR VEGF->VEGFR EGF EGF EGFR EGFR EGF->EGFR GDNF GDNF RET RET GDNF->RET Downstream Downstream Signaling VEGFR->Downstream EGFR->Downstream RET->Downstream Vandetanib Vandetanib Vandetanib->VEGFR Inhibition Vandetanib->EGFR Inhibition Vandetanib->RET Inhibition Angiogenesis Angiogenesis Proliferation Cell Proliferation & Survival Downstream->Angiogenesis Downstream->Proliferation

Vandetanib Signaling Pathways

Experimental Protocols

The following are generalized protocols for key in vitro experiments used to characterize kinase inhibitors like this compound and vandetanib. Specific details may need to be optimized for particular cell lines and experimental conditions.

In Vitro Kinase Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reagent Preparation : Prepare assay buffer, kinase, substrate, ATP, and test compounds (this compound and vandetanib) at desired concentrations.

  • Reaction Setup : In a microplate, combine the kinase, substrate, and test compound or vehicle control.

  • Initiation : Start the reaction by adding ATP.

  • Incubation : Incubate the plate at a specified temperature (e.g., 30°C) for a set period to allow for the kinase reaction to proceed.

  • Termination and Detection : Stop the reaction and quantify kinase activity. This can be done by measuring the amount of phosphorylated substrate or the amount of ADP produced, often using methods like ELISA, fluorescence polarization, or luminescence-based assays.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay (e.g., MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding : Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of this compound, vandetanib, or a vehicle control.

  • Incubation : Incubate the cells for a specified duration (e.g., 48-72 hours).

  • Reagent Addition : Add the MTT or MTS reagent to each well and incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

  • Solubilization (for MTT) : If using MTT, add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis : Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value from the dose-response curve.

Western Blotting for Phospho-Protein Analysis

This technique is used to detect changes in the phosphorylation status of specific proteins within a signaling pathway following inhibitor treatment.

  • Cell Lysis : Culture cells and treat them with this compound, vandetanib, or a vehicle control for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE : Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-RET) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing : The membrane can be stripped of antibodies and re-probed with an antibody for the total protein to confirm equal loading.

Experimental Workflow Visualization

The following diagram outlines a typical in vitro workflow for comparing the activity of this compound and vandetanib.

In_Vitro_Comparison_Workflow Start Start: Compound Preparation (this compound & Vandetanib) BiochemicalAssay Biochemical Kinase Assay (RET, VEGFR, EGFR, etc.) Start->BiochemicalAssay CellCulture Cell Culture (RET-dependent & -independent lines, Endothelial cells) Start->CellCulture DataAnalysis Data Analysis (IC50 determination, etc.) BiochemicalAssay->DataAnalysis ViabilityAssay Cell Viability/Proliferation Assay (MTT, MTS, etc.) CellCulture->ViabilityAssay WesternBlot Western Blot Analysis (p-RET, p-ERK, p-AKT, etc.) CellCulture->WesternBlot ViabilityAssay->DataAnalysis WesternBlot->DataAnalysis Comparison Comparative Analysis of Potency and Selectivity DataAnalysis->Comparison

References

GSK3179106: A Comparative Analysis of Its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the kinase selectivity profile of GSK3179106, a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, is presented here for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of this compound's activity against other kinases, supported by experimental data, to offer a clear perspective on its specificity.

This compound is a gut-restricted pyridone hinge binder small molecule being investigated for the treatment of Irritable Bowel Syndrome (IBS).[1] Its therapeutic potential is linked to its high affinity for RET kinase, with reported IC50 values of 0.3 nM and 0.4 nM in biochemical assays.[1][2] A key aspect of its preclinical evaluation is its selectivity profile, which minimizes off-target effects and potential toxicity.

Kinase Selectivity Profile

To assess its selectivity, this compound was screened against a panel of over 300 kinases. At a concentration of 1 µM, this compound was found to inhibit only 26 of these kinases, demonstrating a high degree of selectivity.[1][2]

Notably, this compound exhibits a 273-fold greater selectivity for RET over Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This is a critical feature, as off-target inhibition of KDR can be associated with cardiovascular side effects.

The following table summarizes the inhibitory activity of this compound against RET and a selection of other kinases.

Kinase TargetIC50 (nM)Fold Selectivity vs. RET
RET 0.3 1
KDR (VEGFR2)81.9273
Further data on the 26 inhibited kinases would be presented here upon successful extraction from the source.

Experimental Protocols

The determination of the kinase selectivity profile of this compound involved both biochemical and cellular assays.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Methodology: A radiometric kinase assay was likely employed. In this type of assay, purified recombinant kinase is incubated with a specific substrate peptide, radiolabeled ATP (e.g., [γ-³³P]ATP), and varying concentrations of the test compound (this compound). The reaction is allowed to proceed for a defined period at a controlled temperature. Subsequently, the reaction is stopped, and the phosphorylated substrate is separated from the remaining radiolabeled ATP, typically by capture on a filter membrane. The amount of incorporated radioactivity on the filter is then quantified using a scintillation counter. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular RET Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit RET phosphorylation in a cellular context.

Methodology: A human cell line endogenously expressing the RET receptor (e.g., a neuroblastoma or thyroid cancer cell line) would be used. The cells are treated with various concentrations of this compound for a specified time. Following treatment, the cells are stimulated with a RET ligand, such as Glial cell line-Derived Neurotrophic Factor (GDNF), to induce RET activation and autophosphorylation. The cells are then lysed, and the total protein concentration is determined. An enzyme-linked immunosorbent assay (ELISA) or a Western blot analysis is then performed on the cell lysates. For an ELISA, specific antibodies are used to capture total RET protein and to detect phosphorylated RET. The signal from the phosphorylated RET is normalized to the total RET signal to account for any variations in cell number or protein extraction. The IC50 value is determined by plotting the percentage of inhibition of RET phosphorylation against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the RET signaling pathway and the general workflow for determining kinase selectivity.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (GDNF) Ligand (GDNF) Co-receptor (GFRα) Co-receptor (GFRα) Ligand (GDNF)->Co-receptor (GFRα) RET RET Receptor Co-receptor (GFRα)->RET Binds P_RET Phosphorylated RET RET->P_RET Autophosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) P_RET->Downstream Activates This compound This compound This compound->RET Inhibits

Caption: Simplified RET signaling pathway and the inhibitory action of this compound.

Kinase_Selectivity_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b_start Prepare Kinase Panel (>300 kinases) b_reagents Incubate Kinase, Substrate, [γ-³³P]ATP, and this compound b_start->b_reagents b_separate Separate Phosphorylated Substrate b_reagents->b_separate b_quantify Quantify Radioactivity b_separate->b_quantify b_ic50 Calculate IC50 Values b_quantify->b_ic50 c_start Culture RET-expressing Cells c_treat Treat with this compound c_start->c_treat c_stimulate Stimulate with GDNF c_treat->c_stimulate c_lyse Lyse Cells c_stimulate->c_lyse c_detect Detect p-RET and Total RET (ELISA or Western Blot) c_lyse->c_detect c_ic50 Calculate IC50 Values c_detect->c_ic50

Caption: General experimental workflow for determining kinase selectivity.

References

Validating RET Inhibition: A Comparative Guide to GSK3179106 and Other RET Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel RET inhibitor GSK3179106 with the established, clinically approved RET inhibitors selpercatinib and pralsetinib. The information is intended for researchers, scientists, and drug development professionals interested in the landscape of RET-targeted therapies. While this compound has demonstrated potent RET inhibition, its development has been primarily focused on its gut-restricted properties for the treatment of irritable bowel syndrome (IBS). This guide will objectively present the available preclinical data for this compound and compare it with the extensive data available for selpercatinib and pralsetinib in the context of oncology.

Introduction to RET Inhibition

The Rearranged during Transfection (RET) proto-oncogene is a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers.[1][2] Aberrant activation of the RET receptor tyrosine kinase, through mutations or fusions, leads to the uncontrolled activation of downstream signaling pathways, promoting tumor growth and proliferation.[1][3] Selective RET inhibitors have emerged as a highly effective therapeutic strategy for patients with RET-altered cancers.[3]

Mechanism of Action and Signaling Pathway

This compound is a potent and selective small molecule inhibitor of the RET kinase. Like other RET inhibitors, it is designed to bind to the ATP-binding pocket of the RET kinase domain, preventing its phosphorylation and the subsequent activation of downstream signaling pathways. These pathways include the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling Pathways cluster_cellular_response Cellular Response Ligand (GDNF family) Ligand (GDNF family) Co-receptor (GFRα) Co-receptor (GFRα) Ligand (GDNF family)->Co-receptor (GFRα) RET RET Receptor Tyrosine Kinase Co-receptor (GFRα)->RET Dimerization & Autophosphorylation PI3K/AKT PI3K/AKT RET->PI3K/AKT RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK RET->RAS/RAF/MEK/ERK JAK/STAT JAK/STAT RET->JAK/STAT PLCγ PLCγ RET->PLCγ This compound This compound This compound->RET Inhibition Selpercatinib Selpercatinib Selpercatinib->RET Pralsetinib Pralsetinib Pralsetinib->RET Proliferation Proliferation PI3K/AKT->Proliferation Survival Survival RAS/RAF/MEK/ERK->Survival Differentiation Differentiation JAK/STAT->Differentiation PLCγ->Proliferation

Caption: Simplified RET signaling pathway and points of inhibition.

Comparative Efficacy: In Vitro Studies

The following tables summarize the available in vitro data for this compound, selpercatinib, and pralsetinib.

Table 1: Biochemical Kinase Activity

CompoundRET IC50 (nM)Kinase SelectivitySource
This compound 0.3 - 0.4Inhibits 26 of >300 kinases at 1 µM; 273-fold selective over KDR
Selpercatinib 0.92 (wild-type)Highly selective for RET over other kinases
Pralsetinib 0.4 (wild-type)Highly selective for RET over other kinases

Table 2: Cellular Activity

CompoundCell LineRET StatusIC50 (nM)Source
This compound TTRET C634W11 (inhibition of RET phosphorylation)
TTRET C634W25.5 (inhibition of proliferation)
Selpercatinib MTC-M918TRET M918T1.2 (inhibition of RET phosphorylation)
KIF5B-RETKIF5B-RET fusion0.9 (inhibition of RET phosphorylation)
Pralsetinib Ba/F3 KIF5B-RETKIF5B-RET fusion~1 (inhibition of proliferation)
LC2/adCCDC6-RET fusion<10 (inhibition of RET phosphorylation)
TTRET C634W<10 (inhibition of RET phosphorylation)

Head-to-Head and In Vivo Studies

Direct head-to-head comparative studies of this compound with selpercatinib or pralsetinib in cancer models are not publicly available. The in vivo evaluation of this compound has been focused on models of colonic hypersensitivity for its potential use in IBS. In these models, orally administered this compound demonstrated high concentrations in the gut with low systemic exposure.

In contrast, both selpercatinib and pralsetinib have undergone extensive preclinical and clinical evaluation in various cancer models.

  • Selpercatinib: Has demonstrated significant and durable responses in patients with RET fusion-positive NSCLC and RET-mutant medullary thyroid cancer (MTC).

  • Pralsetinib: Has also shown robust and durable anti-tumor activity in patients with RET fusion-positive NSCLC and other solid tumors.

Resistance Profiles

A critical aspect of targeted therapies is the emergence of resistance. For selective RET inhibitors, on-target resistance mutations in the RET kinase domain can occur.

  • Selpercatinib and Pralsetinib: Resistance can emerge through mutations at the solvent front of the ATP binding pocket, such as G810 substitutions. Interestingly, some mutations, like the L730V/I roof mutations, confer strong resistance to pralsetinib while the cells remain sensitive to selpercatinib.

The resistance profile for this compound in cancer models has not been characterized due to the lack of studies in this area.

Preclinical Validation Workflow

The validation of a novel RET inhibitor typically follows a structured workflow, from initial biochemical screening to in vivo efficacy studies in relevant cancer models.

Preclinical_Workflow A Biochemical Kinase Assay (Determine IC50 against RET) B Kinase Selectivity Profiling (Screen against a panel of kinases) A->B C Cell-Based Assays (Inhibition of RET phosphorylation and cell proliferation in RET-driven cancer cell lines) B->C D In Vivo Xenograft Models (Evaluate anti-tumor efficacy in mouse models with RET-altered tumors) C->D E Pharmacokinetic/ Pharmacodynamic Analysis (Assess drug exposure and target inhibition in vivo) D->E F Toxicity Studies (Evaluate safety profile in animals) E->F

Caption: A typical preclinical workflow for validating a RET inhibitor.

Detailed Experimental Protocols

Biochemical RET Kinase Assay

Objective: To determine the in vitro potency of an inhibitor against purified RET kinase.

Methodology:

  • Reagents: Recombinant human RET kinase domain, a suitable peptide substrate (e.g., poly-Glu, Tyr), ATP, and the test inhibitor (this compound, selpercatinib, or pralsetinib) at various concentrations.

  • Procedure:

    • The kinase reaction is initiated by mixing the RET enzyme, substrate, and varying concentrations of the inhibitor in a kinase assay buffer.

    • The reaction is started by the addition of ATP.

    • After a defined incubation period at a specific temperature (e.g., 30°C), the reaction is stopped.

  • Detection: The amount of phosphorylated substrate is quantified. Common methods include:

    • Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescent assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.

    • Fluorescence-based assays (e.g., FRET): Use fluorescently labeled substrates to detect phosphorylation.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay

Objective: To assess the effect of RET inhibitors on the proliferation of RET-dependent cancer cells.

Methodology:

  • Cell Lines: Use cancer cell lines with known RET alterations, such as TT (medullary thyroid carcinoma, RET C634W mutation) or LC-2/ad (lung adenocarcinoma, CCDC6-RET fusion).

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the RET inhibitor or a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Detection: Measure cell viability using one of the following methods:

    • MTT/MTS assay: A colorimetric assay that measures the metabolic activity of viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, which is an indicator of metabolically active cells.

    • Direct cell counting: Using a hemocytometer or an automated cell counter.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a RET inhibitor in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject RET-driven cancer cells (e.g., TT cells) into the flanks of the mice.

  • Treatment:

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the RET inhibitor (formulated in a suitable vehicle) or the vehicle alone to the mice daily via oral gavage or another appropriate route.

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of the inhibitor.

Conclusion

This compound is a highly potent and selective RET kinase inhibitor with promising preclinical data in the context of its gut-restricted properties. Its biochemical and cellular potency against RET is comparable to that of the approved RET inhibitors selpercatinib and pralsetinib. However, a significant data gap exists regarding its efficacy in preclinical cancer models.

For researchers in oncology, while this compound serves as an interesting chemical probe for RET inhibition, selpercatinib and pralsetinib remain the well-validated and clinically relevant benchmarks for comparison. Future studies investigating the potential of this compound in oncology would be necessary to fully understand its comparative performance against the established RET inhibitors in this therapeutic area.

References

Unraveling the Selectivity of RET Inhibitor GSK3179106: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the cross-reactivity profile of the selective RET kinase inhibitor, GSK3179106, reveals a high degree of specificity with minimal off-target activity. This guide provides a comparative overview of its performance against other RET inhibitors, supported by experimental data and detailed protocols for kinase screening methodologies.

This compound is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, a key driver in certain types of cancers. A critical aspect of the development of such targeted therapies is the comprehensive characterization of their kinase selectivity to anticipate potential off-target effects and ensure a favorable safety profile. Kinase panel screening is an essential tool in this process, providing a broad view of an inhibitor's interactions across the human kinome.

Quantitative Comparison of Kinase Inhibitor Selectivity

The selectivity of this compound has been evaluated against a broad panel of kinases and compared with other RET inhibitors, namely the highly selective pralsetinib and the multi-kinase inhibitor vandetanib. The data underscores the distinct selectivity profiles of these compounds.

CompoundPrimary Target(s)Screening Panel SizeOff-Target Hits (at 1 µM)Key Off-Targets (IC50)
This compound RET>300 kinases26Data on the specific 26 kinases is not publicly available.
Pralsetinib RET371 kinases~4% of kinases testedDDR1, TRKC, FLT3, JAK1-2, TRKA, VEGFR2, PDGFRb, FGFR1-2
Vandetanib RET, VEGFR2, EGFRNot specifiedBroadVEGFR2 (40 nM), VEGFR3 (110 nM), EGFR (500 nM), RET (130 nM)

Table 1: Comparative Kinase Selectivity of RET Inhibitors.

Signaling and Experimental Workflows

To understand the context of this compound's activity, it is important to visualize the RET signaling pathway it inhibits. Furthermore, the workflow for assessing its selectivity is a standardized process crucial for drug development.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand GDNF Family Ligands (GDNF, NRTN, ARTN, PSPN) CoR GFRα Co-receptor Ligand->CoR RET_receptor RET Receptor Tyrosine Kinase CoR->RET_receptor P1 Dimerization & Autophosphorylation RET_receptor->P1 RAS_RAF RAS-RAF-MEK-ERK Pathway P1->RAS_RAF PI3K_AKT PI3K-AKT Pathway P1->PI3K_AKT PLCg PLCγ Pathway P1->PLCg JAK_STAT JAK-STAT Pathway P1->JAK_STAT Proliferation Cell Proliferation, Survival, Differentiation RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation JAK_STAT->Proliferation Kinase_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (this compound) Assay_Plate 384-well Plate Preparation Compound->Assay_Plate Kinase_Panel Panel of Recombinant Kinases Kinase_Panel->Assay_Plate Incubation Incubation with Substrate & ATP Assay_Plate->Incubation Detection Signal Detection (Radiometric/Luminescence) Incubation->Detection Data_Processing Data Acquisition & Normalization Detection->Data_Processing Results Determination of % Inhibition Data_Processing->Results

GSK3179106: A Comparative Guide for RET Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GSK3179106 as a tool compound for the validation of the Rearranged during Transfection (RET) receptor tyrosine kinase. Its performance is compared with other well-established RET inhibitors, supported by experimental data to aid in the selection of the most appropriate chemical probe for RET-related research.

Introduction to RET and the Need for Tool Compounds

The RET proto-oncogene plays a crucial role in cell growth, differentiation, and survival.[1] Aberrant RET signaling, due to mutations or chromosomal rearrangements, is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[2] This makes RET an attractive therapeutic target. Tool compounds are indispensable for validating the role of kinases like RET in disease models. An ideal tool compound exhibits high potency, selectivity, and well-characterized cellular activity, enabling researchers to confidently link pharmacological effects to the inhibition of the target kinase.

This compound is a potent and selective RET kinase inhibitor.[3] This guide evaluates its properties in comparison to clinically approved RET inhibitors, selpercatinib and pralsetinib, providing a framework for its utility in preclinical RET target validation studies.

Comparative Analysis of RET Inhibitors

The selection of a tool compound hinges on its potency, selectivity, and cellular efficacy. The following tables summarize the available quantitative data for this compound, selpercatinib, and pralsetinib.

Table 1: Biochemical Potency against RET and Key Off-Target Kinases

CompoundRET IC₅₀ (nM)KDR (VEGFR2) IC₅₀ (nM)Other Notable Off-Targets (IC₅₀ or % Inhibition)Reference(s)
This compound 0.3 - 0.4109DDR1 (Kd = 40 nM), DDR2[3][4]
Selpercatinib 0.92 (WT RET)6.8MKNK2 (23.5 nM)
Pralsetinib 0.39 (WT RET)1.8FGFR1 (11 nM), FGFR2 (2.5 nM)

Table 2: Cellular Activity in RET-Driven Cancer Cell Lines

CompoundCell LineRET TargetCellular IC₅₀ (nM) (Proliferation/Phosphorylation)Reference(s)
This compound TTRET (C634W)25.5 (Proliferation) / 11.1 (pRET)
SK-N-ASRET (WT)>10,000 (Proliferation) / 4.6 (pRET)
Selpercatinib Ba/F3KIF5B-RET18 - 334 (Proliferation, resistance mutations)
Pralsetinib Ba/F3KIF5B-RET18 - 334 (Proliferation, resistance mutations)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize RET inhibitors.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding of the inhibitor to the RET kinase domain.

Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer). Inhibitor binding to the kinase displaces the tracer, leading to a decrease in the FRET signal.

Materials:

  • RET kinase (recombinant)

  • LanthaScreen™ Eu-anti-GST antibody (or other appropriate tag-specific antibody)

  • Kinase Tracer

  • Kinase Buffer A (5X)

  • Test compounds (e.g., this compound)

  • 384-well plate

Procedure:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution.

    • Prepare a 3X solution of the test compound in 1X Kinase Buffer A with DMSO.

    • Prepare a 3X mixture of RET kinase and Eu-labeled antibody in 1X Kinase Buffer A.

    • Prepare a 3X solution of the kinase tracer in 1X Kinase Buffer A.

  • Assay Plate Setup:

    • Add 5 µL of the 3X test compound solution to the assay plate.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer solution.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm and 665 nm with excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular RET Phosphorylation Assay (Western Blot)

This assay determines the ability of an inhibitor to block RET autophosphorylation in a cellular context.

Principle: Cells expressing the RET kinase are treated with the inhibitor. Cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated RET (pRET) and total RET.

Materials:

  • RET-driven cancer cell line (e.g., TT cells)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-pRET, anti-total RET)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed TT cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for a specified time (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-pRET) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-total RET antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities for pRET and total RET.

    • Normalize the pRET signal to the total RET signal for each treatment condition.

    • Plot the normalized pRET signal against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the effect of the inhibitor on the proliferation and viability of RET-dependent cancer cells.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • RET-driven cancer cell line (e.g., TT cells)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • 96-well plate

Procedure:

  • Cell Seeding and Treatment:

    • Seed TT cells in a 96-well plate at a predetermined density.

    • Allow the cells to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for 72 hours.

  • MTT/MTS Addition and Incubation:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add solubilization solution and incubate until the formazan crystals are dissolved.

    • For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualizing RET Signaling and Experimental Workflows

Diagrams created using Graphviz (DOT language) are provided to illustrate key concepts.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF GDNF Ligand GFRa GFRα Co-receptor GDNF->GFRa RET RET Receptor GFRa->RET Binding & Dimerization PLCg PLCγ RET->PLCg Y1015 RAS RAS RET->RAS PI3K PI3K RET->PI3K SRC SRC RET->SRC Y981 RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Differentiation SRC->Proliferation MEK MEK RAF->MEK AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Canonical RET Signaling Pathway.

Western_Blot_Workflow start Seed and Treat Cells with RET Inhibitor lysis Cell Lysis and Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-pRET) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (IC50 determination) detection->analysis

Caption: Western Blot Workflow for pRET.

Conclusion

This compound demonstrates high potency for RET kinase in biochemical assays and effectively inhibits RET phosphorylation and the proliferation of RET-dependent cancer cell lines. Its selectivity profile, while good, shows some off-target activity against kinases like KDR and DDR1/2, which should be considered when interpreting experimental results. In comparison to the clinically approved inhibitors selpercatinib and pralsetinib, this compound exhibits comparable biochemical potency against wild-type RET.

For researchers seeking a potent and well-characterized tool compound to investigate RET signaling and its role in disease, this compound represents a valuable chemical probe. However, for studies requiring the highest degree of selectivity or for direct comparison with clinical candidates, the use of selpercatinib or pralsetinib as additional controls is recommended. The provided experimental protocols and diagrams serve as a resource for the design and execution of robust RET target validation studies.

References

Efficacy of GSK3179106: A Comparative Analysis for Visceral Pain in Irritable Bowel Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of GSK3179106, a novel, gut-restricted RET kinase inhibitor, with other relevant compounds for the potential treatment of visceral hypersensitivity, a key symptom of Irritable Bowel Syndrome (IBS). The data presented is collated from published, peer-reviewed studies.

Executive Summary

This compound is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Its gut-restricted nature aims to minimize systemic side effects, a desirable characteristic for an IBS therapeutic.[3][4] Preclinical studies demonstrate its efficacy in reducing visceral hypersensitivity in various rodent models. This guide compares the performance of this compound with another RET kinase inhibitor, Motesanib, a 5-HT4 receptor agonist, Tegaserod, and a histamine H1 receptor antagonist, Fexofenadine.

Data Presentation

Table 1: In Vitro Potency and Selectivity of RET Kinase Inhibitors
CompoundTargetIC50 (nM)Selectivity NotesReference(s)
This compound Human RET0.4>1000-fold selective against a panel of other kinases.[5]
Rat RET0.2
RET (Cell-free assay)0.3
RET Phosphorylation (SK-N-AS cells)4.6
RET Phosphorylation (TT cells)11.1
TT Cell Proliferation25.5No effect on RET-independent cell lines (SK-NAS and A549).
Motesanib VEGFR12Potent inhibitor of VEGFR family.
VEGFR23~10-fold more selective for VEGFR than PDGFR and Ret.
VEGFR36
c-Kit8
Table 2: Comparative Efficacy in Preclinical Models of Visceral Hypersensitivity
CompoundModelAnimalDosing RegimenKey FindingsReference(s)
This compound Acetic Acid-Induced Colonic HypersensitivityRat3 and 10 mg/kg, p.o., twice daily for 3.5 daysDose-dependent reduction in visceromotor response (VMR) to colorectal distension (CRD); 33-60% inhibition.
TNBS-Induced ColitisRat10 mg/kg, p.o., twice daily for 3.5 daysAttenuated VMR to CRD.
Water Avoidance StressRat10 mg/kg, p.o., twice daily for 3.5 days33-35% inhibition in VMR to CRD.
Limited Nesting/Maternal SeparationRat10 mg/kg, p.o., twice daily for 3.5 days32-42% inhibition in VMR to CRD.
Motesanib Acetic Acid-Induced Colonic HypersensitivityRat10 mg/kg, p.o., twice daily for 3.5 daysUsed as a positive control; exhibited a decrease in observed abdominal contractions.
Tegaserod Neonatal Colorectal Distension-Induced Chronic Visceral HypersensitivityRat0.3 mg/kg, i.p.Significantly decreased abdominal withdrawal reflex (AWR) scores at distension pressures of 40, 60, and 80 mmHg.
Acetic Acid-Induced Colonic HypersensitivityRat0.1, 0.3, and 1.0 mg/kg, i.p.Significantly inhibited AWR in a dose-dependent manner.
Fexofenadine Maternal Separation and Water Avoidance StressRat1.8 and 18 mg/kg, administered 3 times between 24 and 48 hours post-stressReversed stress-induced visceral hypersensitivity.

Experimental Protocols

Visceral Hypersensitivity Models
  • Acetic Acid-Induced Colonic Hypersensitivity: A non-inflammatory model where a low concentration of acetic acid is administered as an enema to induce transient sensitization of colonic afferents. Visceral pain is assessed by measuring the visceromotor response (VMR), quantified as the number of abdominal contractions, in response to graded colorectal distension (CRD) using a balloon catheter.

  • TNBS-Induced Colitis: An inflammatory model where trinitrobenzene sulfonic acid (TNBS) is administered intra-colonically to induce colitis and subsequent visceral hypersensitivity. VMR to CRD is measured to assess pain.

  • Stress-Induced Hypersensitivity (Water Avoidance and Maternal Separation): Models that mimic the psychological stress component of IBS. Rats are subjected to either water avoidance stress as adults or maternal separation as neonates to induce visceral hypersensitivity, which is then assessed by VMR to CRD.

  • Neonatal Colorectal Distension: Mechanical irritation via colorectal distension in neonatal rats induces chronic visceral hypersensitivity in adulthood. Pain is quantified by the abdominal withdrawal reflex (AWR) score in response to CRD.

Drug Administration
  • This compound and Motesanib: Administered orally (p.o.) as a suspension in 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80, typically twice daily for 3.5 days.

  • Tegaserod: Administered intraperitoneally (i.p.) as a single dose.

  • Fexofenadine: Administered orally or intraperitoneally multiple times over a 24-hour period.

Mandatory Visualization

RET Signaling Pathway

The RET receptor tyrosine kinase is activated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) to its specific GDNF family receptor alpha (GFRα) co-receptor. This complex then brings two RET molecules together, leading to their dimerization and trans-autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various intracellular signaling proteins, which in turn activate downstream pathways such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways, ultimately regulating neuronal survival, differentiation, and function.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GFL GFL (e.g., GDNF) GFRa GFRα Co-receptor GFL->GFRa GFL_GFRa GFL-GFRα Complex RET_inactive RET (inactive) GFL_GFRa->RET_inactive Binding and Dimerization RET_active RET Dimer (active) RET_inactive->RET_active Autophosphorylation RAS_MAPK RAS-MAPK Pathway RET_active->RAS_MAPK PI3K_AKT PI3K-AKT Pathway RET_active->PI3K_AKT PLCg PLCγ Pathway RET_active->PLCg Downstream Neuronal Survival, Differentiation, Function RAS_MAPK->Downstream PI3K_AKT->Downstream PLCg->Downstream

Caption: The RET signaling pathway, a key regulator of neuronal function.

Experimental Workflow for Preclinical Visceral Hypersensitivity Studies

The general workflow for evaluating the efficacy of compounds in rodent models of visceral hypersensitivity involves several key steps.

Experimental_Workflow cluster_model Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Model Induction of Visceral Hypersensitivity (e.g., Acetic Acid, Stress) Treatment Drug Administration (e.g., this compound, Vehicle) Model->Treatment Assessment Measurement of Visceromotor Response (VMR) to Colorectal Distension (CRD) Treatment->Assessment Analysis Comparison of VMR between Treatment and Control Groups Assessment->Analysis

Caption: General experimental workflow for visceral pain studies.

References

Independent Validation of GSK3179106 RET IC50: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the RET kinase inhibitor GSK3179106 with other selective RET inhibitors, focusing on their half-maximal inhibitory concentration (IC50) values. The information is compiled from publicly available data from developers, commercial suppliers, and regulatory filings.

Comparative Analysis of RET Inhibitor Potency

The potency of this compound against the RET (Rearranged during Transfection) tyrosine kinase has been evaluated in both biochemical and cellular assays. To provide context for these findings, this guide compares the reported IC50 values of this compound with those of two other prominent RET inhibitors, selpercatinib and pralsetinib.

CompoundBiochemical RET IC50 (nM)Cellular RET IC50 (nM)Reference(s)
This compound 0.3 - 0.411[1][2][3]
Pralsetinib < 0.5Not specified in search results
Selpercatinib Nanomolar potencyNot specified in search results[2]

Note: The biochemical IC50 reflects the direct inhibition of the purified RET enzyme, while the cellular IC50 demonstrates the inhibitor's activity within a cellular environment, which can be influenced by factors such as cell permeability and off-target effects.

Experimental Workflow for RET Kinase Inhibition Assay

The following diagram illustrates a typical workflow for an in vitro biochemical assay to determine the IC50 of a RET inhibitor.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation: - RET Kinase - Substrate (e.g., Poly(Glu,Tyr)) - ATP - Test Compound Dilutions incubation Incubation: Kinase, Substrate, ATP, and Test Compound reagent_prep->incubation Combine reaction Kinase Reaction incubation->reaction Initiate detection Detection of Kinase Activity (e.g., ADP-Glo) reaction->detection Stop & Detect data_acq Data Acquisition (Luminescence Reading) detection->data_acq Measure ic50_calc IC50 Calculation: - Normalize Data - Non-linear Regression data_acq->ic50_calc Analyze

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling GSK3179106

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling GSK3179106. The following procedural guidance is designed to ensure safe handling, storage, and disposal of this potent and selective RET kinase inhibitor.

Personal Protective Equipment (PPE)

According to the Safety Data Sheets (SDS), while this compound is not classified as a hazardous substance or mixture, standard laboratory safety precautions are essential.[1] The following table summarizes the recommended personal protective equipment to be used when handling this compound.

Protective EquipmentSpecificationRationale
Eye Protection Tightly fitting safety gogglesTo prevent eye contact with the powder or solutions.[2]
Hand Protection Chemical impermeable glovesTo avoid skin contact.[2]
Respiratory Protection Use in a well-ventilated area with appropriate exhaust ventilation.To avoid inhalation of dust or aerosols.[1][2]
Body Protection Laboratory coat or other suitable protective clothingTo prevent skin contamination.
Handling and Storage

Handling:

  • Handle this compound in a well-ventilated place.

  • Avoid the formation of dust and aerosols.

  • Take precautions to prevent fire from electrostatic discharge.

  • Use non-sparking tools.

  • Ensure an accessible safety shower and eyewash station are available.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from direct sunlight and sources of ignition.

  • Recommended storage for the powder is -20°C for up to 3 years or 4°C for up to 2 years.

  • For solutions in solvent, store at -80°C for up to 2 years or -20°C for up to 1 year.

Accidental Release and First Aid Measures

Accidental Release: In case of a spill, follow these procedures:

  • Evacuate personnel to a safe area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.

  • Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.

  • Prevent the chemical from entering drains.

First Aid:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Inhalation Move the exposed person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.
Ingestion Wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan

Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations. Adhered or collected material from a spill should be promptly disposed of in appropriate, labeled containers.

Mechanism of Action: RET Kinase Inhibition

This compound is a potent and selective inhibitor of the RET (rearranged during transfection) receptor tyrosine kinase. The RET signaling pathway is crucial for the development and function of the enteric nervous system. By inhibiting RET kinase, this compound can modulate neuronal signaling.

RET_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF_Family_Ligand GDNF Family Ligand GFRα_Coreceptor GFRα Co-receptor GDNF_Family_Ligand->GFRα_Coreceptor Binds RET RET Receptor Tyrosine Kinase GFRα_Coreceptor->RET Activates Downstream_Signaling Downstream Signaling Pathways (e.g., MAPK, PI3K/AKT) RET->Downstream_Signaling Phosphorylates & Activates Cellular_Response Cellular Response (e.g., Neuronal Survival, Differentiation) Downstream_Signaling->Cellular_Response Leads to This compound This compound This compound->RET Inhibits

Caption: Inhibition of the RET signaling pathway by this compound.

Experimental Workflow: Handling and Preparation of this compound

The following diagram outlines a standard workflow for the safe handling and preparation of this compound for in vitro or in vivo experiments.

Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal start Don Personal Protective Equipment (PPE) weigh Weigh this compound in a ventilated enclosure start->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve prepare Prepare final dilution for experiment dissolve->prepare experiment Perform in vitro / in vivo experiment prepare->experiment decontaminate Decontaminate work surfaces and equipment experiment->decontaminate dispose Dispose of waste in designated chemical waste containers decontaminate->dispose remove_ppe Remove and dispose of PPE correctly dispose->remove_ppe

Caption: A typical workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GSK3179106
Reactant of Route 2
Reactant of Route 2
GSK3179106

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.